Sarcandrolide D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTGVSJFROTUKO-FFTXOPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sarcandrolide D: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcandrolide D, a complex lindenane-type sesquiterpenoid dimer, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its potential biological signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Natural Source of this compound
This compound is a natural product isolated from plants of the Chloranthaceae family. The primary and most extensively documented source of this compound and its analogues is Sarcandra glabra (Thunb.) Nakai, an evergreen shrub found in tropical and subtropical regions of East Asia and India.[1] This plant has a rich history in Traditional Chinese Medicine for treating a variety of ailments, including inflammation and bone fractures. While Sarcandra glabra is the principal source, related compounds have also been identified in other species of the same genus, such as Sarcandra hainanensis.[1] this compound belongs to a class of compounds known as lindenane-type sesquiterpenoid oligomers, which are considered characteristic chemical markers for the Sarcandra genus.[1]
Experimental Protocols: Isolation of this compound
The following protocol is a detailed methodology for the isolation and purification of this compound from the whole plant material of Sarcandra glabra. This procedure is based on established methods for the separation of lindenane-type sesquiterpenoid dimers.
Extraction
-
Plant Material Preparation: Air-dry the whole plants of Sarcandra glabra and grind the material into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform successive partitioning with petroleum ether and ethyl acetate (EtOAc).
-
Collect the ethyl acetate fraction, which will contain this compound and other medium-polarity compounds.
-
Concentrate the ethyl acetate fraction in vacuo to obtain a dried residue.
-
Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Separation):
-
Subject the dried ethyl acetate extract to column chromatography on a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, typically a petroleum ether-ethyl acetate mixture.
-
Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column.
-
Elute with a methanol-chloroform (MeOH-CHCl₃) mixture to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):
-
Subject the enriched fractions to preparative HPLC on a C18 reversed-phase column.
-
Elute with a suitable mobile phase, such as a methanol-water (MeOH-H₂O) or acetonitrile-water (ACN-H₂O) gradient.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
The following table summarizes the key parameters of the chromatographic steps:
| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Column Chromatography | Silica Gel (200-300 mesh) | Gradient of Petroleum Ether-EtOAc | Initial fractionation based on polarity |
| Column Chromatography | Sephadex LH-20 | MeOH-CHCl₃ (1:1) | Removal of pigments and small molecules |
| Preparative HPLC | C18 Reversed-Phase | Gradient of MeOH-H₂O or ACN-H₂O | High-resolution purification of this compound |
Data Presentation: Physicochemical Properties of this compound
The following table outlines the key physicochemical properties of this compound.[2]
| Property | Value |
| Molecular Formula | C₃₇H₄₂O₁₂ |
| Appearance | White Powder |
| Purity (Typical) | ≥96.0% |
| CAS Number | 1207185-03-2 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
The following diagram illustrates the key steps in the isolation and purification of this compound from Sarcandra glabra.
References
Unraveling the Molecular Architecture: A Technical Guide to the Proposed Biosynthetic Pathway of Sarcandrolide D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcandrolide D, a complex lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra, has garnered interest for its intricate structure and potential biological activities. While the complete enzymatic pathway to this compound has not been fully elucidated, significant insights from the study of terpenoid biosynthesis and biomimetic chemical syntheses allow for the formulation of a scientifically grounded hypothetical pathway. This technical guide consolidates the current understanding, proposing a multi-stage biosynthetic route from central metabolism to the final complex architecture. It outlines the foundational steps of sesquiterpenoid synthesis, the proposed formation of the core lindenane monomer, the critical dimerization event, and subsequent oxidative modifications. Furthermore, this guide presents a hypothetical experimental framework for the definitive elucidation of this pathway, providing a roadmap for future research in the field.
Introduction: The Lindenane Dimer Family
This compound belongs to a class of natural products known as lindenane sesquiterpenoid dimers. These molecules are predominantly found in plants of the Chloranthaceae family.[1] Their defining structural feature is a complex polycyclic scaffold resulting from the dimerization of two C15 sesquiterpenoid units. The biosynthesis of these intricate molecules is believed to be a testament to the elegant and efficient strategies employed by nature to build molecular complexity.
The proposed biosynthesis of lindenane dimers, including this compound, can be conceptually divided into four key stages:
-
Formation of the Universal Sesquiterpenoid Precursor: The synthesis of farnesyl pyrophosphate (FPP) via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.
-
Construction of the Lindenane Monomer: The cyclization of FPP by a specific terpene synthase to form the characteristic tricyclic lindenane skeleton.
-
Dimerization via [4+2] Cycloaddition: A proposed Diels-Alder reaction between two lindenane monomers to form the core dimeric framework.
-
Post-Dimerization Tailoring: A series of enzymatic modifications, primarily oxidations, that decorate the core structure to yield the final this compound molecule.
Proposed Biosynthetic Pathway of this compound
Stage 1: Assembly of Farnesyl Pyrophosphate (FPP)
The journey to this compound begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through either the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway. Two molecules of IPP are sequentially condensed with DMAPP by prenyltransferases to yield the C15 intermediate, farnesyl pyrophosphate (FPP). This linear molecule is the direct substrate for the next crucial step.
Figure 1: Upstream Pathway to Farnesyl Pyrophosphate (FPP).
Stage 2 & 3: Lindenane Monomer Formation and Dimerization
This is the most speculative yet chemically fascinating part of the pathway.
-
Cyclization: A specialized lindenane synthase , a type of terpene cyclase, is proposed to catalyze the complex cyclization of FPP. This enzyme would orchestrate a cascade of carbocation-driven rearrangements to form the unique 3/5/6 tricyclic ring system of the lindenane monomer.
-
Monomer Activation: The resulting lindenane monomer likely undergoes enzymatic modification to prepare it for dimerization. This could involve oxidation to form a diene moiety on one monomer and a dienophile on the other.
-
[4+2] Cycloaddition: The central hypothesis for the formation of lindenane dimers is a Diels-Alder reaction.[1] This powerful carbon-carbon bond-forming reaction would involve the joining of the activated diene and dienophile monomers. While this reaction can occur thermally in chemical synthesis, it is plausible that a Diels-Alderase enzyme could catalyze this transformation in vivo to ensure the high stereoselectivity observed in the natural product. This cycloaddition forms the core polycyclic skeleton of this compound.
Figure 2: Proposed Formation of the Lindenane Dimer Core.
Stage 4: Final Tailoring Reactions
Following the key dimerization step, the core lindenane dimer scaffold undergoes a series of final modifications, known as tailoring reactions, to yield this compound. Based on the structure of this compound, these reactions are predicted to be primarily hydroxylations and the formation of lactone rings. These steps are typically catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases , which add the various oxygen-containing functional groups that define the final molecule and contribute to its biological activity.
Hypothetical Experimental Workflow for Pathway Elucidation
To move from a proposed pathway to a fully elucidated one, a multi-faceted experimental approach is required. The following workflow outlines the key experiments necessary to identify the genes and enzymes responsible for this compound biosynthesis.
Figure 3: Experimental Workflow for Pathway Elucidation.
Detailed Methodologies
Protocol 3.1: Transcriptome Sequencing and Analysis
-
Objective: To identify genes that are highly expressed in tissues where this compound accumulates.
-
Methodology:
-
Harvest different tissues from Sarcandra glabra (e.g., roots, stems, leaves).
-
Quantify this compound levels in each tissue using UPLC-MS/MS to identify the primary site of biosynthesis.
-
Extract total RNA from the high-producing tissue and perform paired-end Illumina sequencing to generate a transcriptome.
-
Assemble the transcriptome de novo and annotate the resulting transcripts using databases like NCBI nr, Swiss-Prot, and KEGG.
-
Identify candidate genes by searching for annotations corresponding to terpene synthases, cytochrome P450s, dehydrogenases, and transferases. Prioritize candidates with high expression levels in the target tissue.
-
Protocol 3.2: Heterologous Expression and Enzyme Assays
-
Objective: To functionally characterize candidate enzymes.
-
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from S. glabra cDNA. Clone these into appropriate expression vectors (e.g., pYES-DEST52 for yeast, pET vectors for E. coli).
-
Heterologous Expression: Transform the expression constructs into a suitable host. For P450s, co-expression with a cytochrome P450 reductase (CPR) partner in yeast or tobacco (Nicotiana benthamiana) is often necessary.
-
In Vitro Assays (for Terpene Synthases): Prepare microsomal or soluble protein fractions from the expression host. Incubate the protein extract with the putative substrate (e.g., FPP). Analyze the reaction products by GC-MS or LC-MS and compare them to authentic standards if available.
-
In Vivo Assays (for P450s): For enzymes like P450s, whole-cell assays are often more effective. Infiltrate N. benthamiana leaves with constructs for the P450 and its CPR partner. If the substrate is known and membrane-permeable, it can be fed to the leaves. After an incubation period, perform a metabolite extraction from the leaf tissue and analyze by LC-MS/MS to detect the product.
-
Protocol 3.3: Virus-Induced Gene Silencing (VIGS)
-
Objective: To confirm the function of a candidate gene in planta.
-
Methodology:
-
Clone a small, unique fragment of the target gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Infiltrate young S. glabra plants with Agrobacterium tumefaciens carrying the VIGS construct.
-
After 3-4 weeks, harvest tissues from the silenced plants and control plants (infiltrated with an empty vector).
-
Confirm the knockdown of the target gene's transcript via qRT-PCR.
-
Perform metabolite profiling using LC-MS/MS to measure the levels of this compound and potential pathway intermediates. A significant reduction in this compound in the silenced plants confirms the gene's role in the pathway.
-
Quantitative Data Summary (Hypothetical)
The elucidation of the this compound pathway would generate a wealth of quantitative data. The following table represents a template for summarizing the kinetic parameters of the key enzymes once they have been identified and characterized.
| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| SgLindenane Synthase | Farnesyl Pyrophosphate | Lindenane Monomer(s) | Data to be determined | Data to be determined | Data to be determined |
| SgP450-1 (Diene forming) | Lindenane Monomer | Activated Monomer A (Diene) | Data to be determined | Data to be determined | Data to be determined |
| SgDiels-Alderase (?) | Monomer A + Monomer B | Lindenane Dimer Core | Data to be determined | Data to be determined | Data to be determined |
| SgP450-2 (Hydroxylase) | Lindenane Dimer Core | Hydroxylated Dimer Intermediate | Data to be determined | Data to be determined | Data to be determined |
| SgP450-3 (Hydroxylase) | Hydroxylated Dimer | Di-hydroxylated Dimer | Data to be determined | Data to be determined | Data to be determined |
Table 1: Template for Summarizing Enzyme Kinetic Data for the this compound Pathway.
Conclusion and Future Outlook
The biosynthesis of this compound represents a fascinating example of how plants create complex, stereochemically dense molecules. While the pathway remains to be fully elucidated, the proposed route through a lindenane monomer and a key [4+2] cycloaddition event provides a strong foundation for future research. The experimental workflow detailed in this guide offers a clear and established path toward identifying the complete set of genes and enzymes involved. The successful elucidation of this pathway will not only be a significant achievement in natural product biosynthesis but will also provide the molecular tools necessary for the heterologous production of this compound and related compounds, opening new avenues for their study and potential therapeutic application.
References
Spectroscopic and Structural Elucidation of Sarcandrolide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Sarcandrolide D, a complex dimeric sesquiterpenoid isolated from Sarcandra glabra. The following sections detail its mass spectrometry and nuclear magnetic resonance data, the experimental protocols for their acquisition, and a workflow for its isolation and characterization.
Core Spectroscopic Data
This compound was identified and characterized based on comprehensive spectroscopic analysis. The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established its molecular formula, which was further supported by detailed 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined the molecular formula of this compound as C₃₇H₄₂O₁₂[1]. The analysis of the molecular ion peak provided the basis for its structural elucidation in combination with NMR data.
| Parameter | Value |
| Molecular Formula | C₃₇H₄₂O₁₂ |
| Observed m/z [M]⁺ | 678.2666 |
Nuclear Magnetic Resonance (NMR) Data
The structural framework of this compound was elucidated through extensive 1D and 2D NMR experiments. The ¹H NMR spectrum revealed characteristic signals for cyclopropane rings and six methyl groups. The ¹³C NMR spectrum showed 37 carbon resonances, which were assigned to various functional groups, including methyl, methylene, methine, olefinic, and ester carbonyl carbons[1].
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| Angular CH₃ | 0.81 | s | |
| Angular CH₃ | 0.96 | s | |
| Olefinic CH₃ | 1.53 | s | |
| Olefinic CH₃ | 1.78 | d | 7.0 |
| Olefinic CH₃ | 1.78 | s | |
| Acetyl CH₃ | 2.03 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound.
| Carbon Type | Chemical Shift (δ ppm) |
| Oxygenated sp³ Quaternary Carbon | |
| Hemiacetal | 103.4 |
| Oxygenated Methine (C-9) | 78.3 |
| Ester Carbonyl | |
| Methyl | |
| Methylene (two oxygenated) | |
| sp³ Methine (one oxygenated) | |
| Olefinic (three tetrasubstituted, one trisubstituted) | |
| sp³ Quaternary (three oxygenated) |
Experimental Protocols
The isolation and characterization of this compound involved a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and finally, spectroscopic analysis for structural elucidation.
Isolation of this compound
The whole plants of Sarcandra glabra were processed to yield a crude extract. This extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography, to isolate the pure compound.
Spectroscopic Analysis
The purified this compound was analyzed using the following spectroscopic methods:
-
NMR Spectroscopy : ¹H NMR, ¹³C NMR, HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra were recorded to determine the planar structure and relative configuration of the molecule[1].
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and establish the molecular formula[1].
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.
References
In Vitro Bioactivity of Sarcandrolide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolide D is a member of the lindenane-type sesquiterpenoid dimers, a class of natural products isolated from the medicinal plant Sarcandra glabra.[1][2][3][4] This plant has a history of use in traditional medicine for treating various inflammatory conditions and cancers.[1] Modern scientific investigations have begun to validate these traditional uses, with a focus on identifying the specific bioactive compounds responsible for these effects. This compound and its structural analogs have emerged as promising candidates, demonstrating significant anti-inflammatory and cytotoxic activities in preclinical studies. This technical guide provides a comprehensive overview of the in vitro bioactivity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. While specific bioactivity data for this compound is emerging, this guide draws upon published data for closely related and structurally similar lindenane sesquiterpenoid dimers isolated from Sarcandra glabra to provide a robust framework for its investigation.
Data Presentation: Quantitative Bioactivity
The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of lindenane sesquiterpenoid dimers isolated from Sarcandra glabra, which are structurally related to this compound. This data provides a strong indication of the potential bioactivity of this compound.
Table 1: Anticancer Activity of Lindenane Sesquiterpenoid Dimers from Sarcandra glabra
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sarcandrolide F | HL-60 (Human promyelocytic leukemia) | 0.03 | [1] |
| Sarcandrolide J | HL-60 (Human promyelocytic leukemia) | 1.2 | [1] |
| Sarglaroid B | MCF-7 (Human breast adenocarcinoma) | 5.4 | [2] |
| Sarglaroid B | MDA-MB-231 (Human breast adenocarcinoma) | 8.7 | [2] |
| Sarglaroid C | MCF-7 (Human breast adenocarcinoma) | 10.2 | [2] |
| Sarglaroid C | MDA-MB-231 (Human breast adenocarcinoma) | 9.5 | [2] |
| Chlorahololide D | MCF-7 (Human breast adenocarcinoma) | 6.7 | [5] |
Table 2: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers from Sarcandra glabra
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Sarcanolide C | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 13.4 | [4] |
| Sarcanolide D | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 17.2 | [4] |
| Sarcanolide E | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 15.8 | [4] |
| Sarglaroid A | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 19.8 ± 1.06 | [2] |
| Compound 13 (a known lindenane dimer) | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 10.7 ± 0.25 | [2] |
Experimental Protocols
Anticancer Activity Screening: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (or related compounds) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol measures the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
This compound (or related compounds) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Bioactivity Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarcglabates A/B, Aromatized Pentanor Lindenane Sesquiterpenoid Dimers from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcanolides C–E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Preliminary Cytotoxicity of Sarcandrolides: A Technical Overview for Drug Development Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolides, a class of lindenane sesquiterpenoid dimers predominantly isolated from plants of the Sarcandra genus, have emerged as compounds of interest in oncological research. Preliminary studies on related compounds and extracts from Sarcandra glabra suggest significant cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide synthesizes the available preliminary data on the cytotoxicity of sarcandrolides and related lindenane sesquiterpenoids, providing a foundational resource for researchers and professionals in drug development. Due to the limited public data on Sarcandrolide D, this document focuses on the broader class of sarcandrolides and analogous compounds to infer potential mechanisms and guide future research.
Data Presentation: Cytotoxicity of Sarcandrolides and Related Compounds
The cytotoxic potential of various lindenane sesquiterpenoid dimers and extracts containing these compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below for comparative analysis.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Ethyl Acetate Extract of Sarcandra glabra | HL-60 (Human Leukemia) | 58 µg/mL | [1] |
| Shimianolide (Compound 4) | HL-60 (Human Leukemia) | 15.6 ± 1.11 µM | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are representative protocols for the key experiments cited in the preliminary cytotoxic evaluation of sarcandrolide-related compounds.
Cell Culture and Maintenance
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells are a commonly used model for cytotoxicity screening.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or related compounds) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HL-60 cells are treated with the test compound at its IC50 concentration for a designated time (e.g., 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of sarcandrolide compounds.
Proposed Signaling Pathway: Induction of Apoptosis
Based on the upregulation of the Bax/Bcl-2 ratio observed with Sarcandra glabra extracts, a proposed mechanism of action for sarcandrolides involves the induction of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by sarcandrolides.
Proposed Signaling Pathway: Cell Cycle Arrest
Studies on Sarcandra glabra extracts suggest an arrest at the S phase of the cell cycle. The following diagram illustrates a generalized mechanism for cell cycle arrest.
Caption: Logical diagram of S phase cell cycle arrest induced by sarcandrolides.
Conclusion
The preliminary data on sarcandrolides and related lindenane sesquiterpenoid dimers indicate a promising potential for these compounds as cytotoxic agents. The observed induction of apoptosis and cell cycle arrest in cancer cell lines warrants further in-depth investigation. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by this compound and other specific sarcandrolides. The protocols and conceptual frameworks presented in this guide offer a starting point for the systematic evaluation of this intriguing class of natural products in the context of anticancer drug discovery and development.
References
- 1. Ethyl acetate extract of Chinese medicinal herb Sarcandra glabra induces growth inhibition on human leukemic HL-60 cells, associated with cell cycle arrest and up-regulation of pro-apoptotic Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Fused Lindenane Sesquiterpenoid Dimers with Apoptosis-Inducing Properties from Chloranthus holostegius var. shimianensis. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
The intricate world of Lindenane Sesquiterpenoid Dimers: A deep dive into their discovery, origins, and biological significance
For Immediate Release
This technical guide provides a comprehensive overview of lindenane sesquiterpenoid dimers, a significant class of natural products primarily isolated from the Chloranthus plant genus. This document, intended for researchers, scientists, and drug development professionals, delves into the discovery, structural elucidation, proposed biosynthetic pathways, and diverse biological activities of these complex molecules.
Introduction: The Emergence of Lindenane Sesquiterpenoid Dimers
Lindenane sesquiterpenoid dimers are a class of naturally occurring compounds characterized by a carbon skeleton derived from two sesquiterpenoid units.[1] These molecules have garnered significant attention within the scientific community due to their complex and diverse chemical structures, as well as their wide range of promising biological activities. The primary natural sources of these compounds are plants belonging to the Chloranthus genus, which have a long history of use in traditional medicine for treating various ailments, including inflammation and traumatic injuries.[2][3]
The structural diversity of lindenane dimers is remarkable, with various subtypes identified, including shizukaol-type, chlorahololide-type, and sarcanolide-type dimers.[2] Shizukaol-type dimers represent the earliest discovered and most widely distributed subclass.[2] The intricate molecular architecture of these compounds, often featuring multiple stereogenic centers, has presented a significant challenge for both isolation and total synthesis.[1][4]
Discovery and Origin: Unraveling Nature's Complexity
The discovery of lindenane sesquiterpenoid dimers is intrinsically linked to phytochemical investigations of the Chloranthus genus. Species such as Chloranthus fortunei, Chloranthus japonicus, Chloranthus holostegius, and Chloranthus serratus have proven to be rich sources of these compounds.[2][5][6][7][8]
The biogenetic origin of lindenane sesquiterpenoid dimers is believed to involve a key Diels-Alder [4+2] cycloaddition reaction between two sesquiterpenoid monomer units.[1][9] This proposed biosynthetic pathway accounts for the formation of the characteristic complex polycyclic skeletons of these dimers. The diversity within this class of compounds arises from the different ways the monomeric units can combine and the various subsequent chemical modifications.[9]
Experimental Protocols: A Guide to Isolation and Characterization
The isolation and structural elucidation of lindenane sesquiterpenoid dimers require a combination of sophisticated chromatographic and spectroscopic techniques.
General Experimental Procedures for Isolation
A typical workflow for the isolation of these compounds is as follows:
Plant Material Extraction and Fractionation:
-
Collection and Preparation: The plant material (e.g., roots, whole plants) is collected, identified, and dried. The dried material is then powdered to increase the surface area for extraction.[2][10]
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically ethanol or a mixture of ethanol and water, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.[2][10]
-
Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude residue.[2][10]
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation and purification. This often involves:
Structural Elucidation Techniques
The determination of the complex structures of lindenane sesquiterpenoid dimers relies on a suite of modern spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecules.[2][6]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds with high accuracy.[2]
-
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These chiroptical techniques, often in conjunction with quantum chemical calculations, are used to determine the absolute configuration of the chiral centers.[5]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[5]
Biological Activities and Signaling Pathways
Lindenane sesquiterpenoid dimers have been shown to exhibit a wide array of biological activities, making them promising candidates for drug discovery.
Anti-inflammatory Activity
A significant number of lindenane dimers have demonstrated potent anti-inflammatory effects.[2][11] Their mechanisms of action often involve the inhibition of key inflammatory mediators.
-
NLRP3 Inflammasome Inhibition: Several lindenane sesquiterpenoid dimers have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[5] For instance, certain compounds were found to reduce the production of interleukin-1β (IL-1β) and reactive oxygen species (ROS).[2][10]
-
Inhibition of Nitric Oxide (NO) Production: Many of these dimers have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[11][12]
Antiviral Activity
Some lindenane sesquiterpenoid dimers have shown potential as antiviral agents.
-
Anti-HIV and Anti-HCV Activity: Certain compounds isolated from Chloranthus japonicus have demonstrated inhibitory effects on the replication of both wild-type and drug-resistant strains of HIV-1, as well as Hepatitis C virus (HCV).[3][13]
Regulation of Lipid Metabolism
Recent studies have highlighted the potential of these compounds in regulating lipid metabolism.
-
PCSK9 and LDLR Regulation: Lindenane sesquiterpenoid dimers from Chloranthus japonicus have been found to decrease the protein level of proprotein convertase subtilisin/kexin type 9 (PCSK9) and upregulate the expression of the low-density lipoprotein receptor (LDLR), suggesting their potential as lipid-lowering agents.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of selected lindenane sesquiterpenoid dimers.
Table 1: NLRP3 Inflammasome Inhibitory Activity
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| Compound 5 | 2.99 | J774A.1 | [5] |
| Compound 7 | 8.73 | J774A.1 | [5] |
| Compound 8 | 5.42 | J774A.1 | [5] |
| Compound 17 | 3.55 | J774A.1 | [5] |
| Compound 22 | 4.16 | J774A.1 | [5] |
| Compound 23 | 6.87 | J774A.1 | [5] |
Table 2: Anti-neuroinflammatory Activity (NO Inhibition)
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| Compound 21 | 3.18 | BV-2 | [11] |
| Compound 22 | 11.46 | BV-2 | [11] |
| Compound 23 | 5.62 | BV-2 | [11] |
| Compound 24 | 8.79 | BV-2 | [11] |
| Compound 26 | 9.33 | BV-2 | [11] |
| Compound 30 | 7.54 | BV-2 | [11] |
| Compound 32 | 6.21 | BV-2 | [11] |
| Compound 36 | 4.98 | BV-2 | [11] |
Table 3: Antiviral Activity (HIV-1 Replication Inhibition)
| Compound | EC₅₀ (µM) | Virus Strain | Reference |
| Compound 1 | 3.08 | Wild Type HIV-1 | [13] |
| Compound 2 | 17.16 | Wild Type HIV-1 | [13] |
| Compound 5 | 5.43 | Wild Type HIV-1 | [13] |
| Compound 9 | 4.87 | Wild Type HIV-1 | [13] |
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the isolation and elucidation of lindenane sesquiterpenoid dimers.
Caption: Proposed biosynthetic pathway for lindenane sesquiterpenoid dimers.
Caption: Simplified signaling pathway of NLRP3 inflammasome inhibition.
Conclusion and Future Perspectives
Lindenane sesquiterpenoid dimers represent a fascinating and biologically significant class of natural products. Their complex structures and diverse pharmacological activities, particularly in the areas of inflammation, viral infections, and lipid metabolism, underscore their potential as lead compounds for the development of new therapeutic agents. Future research should focus on the total synthesis of these molecules to provide access to larger quantities for further biological evaluation, as well as the elucidation of their precise mechanisms of action and the identification of their molecular targets. The continued exploration of the Chloranthus genus and other related plant species is likely to yield novel lindenane dimers with unique structural features and biological properties.
References
- 1. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lindenane sesquiterpene dimers from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lindenane sesquiterpenoid dimers from Chloranthus japonicus improve LDL uptake by regulating PCSK9 and LDLR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Lindenane sesquiterpenoid dimers from Chloranthus japonicus inhibit HIV-1 and HCV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarcandrolide D: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolide D is a complex sesquiterpenoid dimer isolated from Sarcandra glabra, a plant with a history of use in traditional medicine. As a member of the lindenane class of sesquiterpenoids, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with experimental methodologies for its study and an exploration of its potential mechanisms of action.
Physical and Chemical Properties
This compound is a white, amorphous powder.[1] Its molecular structure is characterized by a complex, polycyclic framework typical of lindenane-type sesquiterpenoid dimers.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₄₂O₁₂ | [2][3] |
| Molecular Weight | 678.72 g/mol | [2][3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage Conditions | -20°C, sealed from light and moisture | [3] |
Spectral Data
While a specific, publicly available peer-reviewed source detailing the complete ¹H and ¹³C NMR data for this compound could not be definitively identified in the conducted search, typical chemical shifts for lindenane-type sesquiterpenoids have been reported in various studies on compounds isolated from Sarcandra glabra.[1] Researchers are advised to consult specialized chemical databases or the primary literature for validated spectral assignments of this compound.
Experimental Protocols
Isolation of this compound from Sarcandra glabra
The following is a generalized protocol for the isolation of sesquiterpenoids from Sarcandra glabra, which can be adapted for the specific isolation of this compound.
Workflow for Isolation of this compound
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered whole plants of Sarcandra glabra are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[5]
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically containing the sesquiterpenoids, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate, of increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values.
-
Purification: Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity. The following protocol is a standard procedure for evaluating the effect of this compound on the viability of a cancer cell line, such as the human promyelocytic leukemia cell line HL-60.
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining the cytotoxicity of this compound using an MTT assay.
Methodology:
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[2]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of viability against the log of the compound concentration.
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, related compounds from Sarcandra glabra, such as Sarcandrolides F and J, have demonstrated potent cytotoxic effects against the HL-60 human leukemia cell line.[4] This suggests that this compound may also possess anticancer properties, likely through the induction of apoptosis.
Based on the known mechanisms of other sesquiterpenoid lactones and cytotoxic natural products, a potential mechanism of action for this compound could involve the intrinsic (mitochondrial) pathway of apoptosis.
Hypothesized Intrinsic Apoptosis Pathway for this compound
Caption: A hypothesized intrinsic apoptosis pathway potentially induced by this compound.
This proposed pathway involves the following key steps:
-
Mitochondrial Stress: this compound may induce cellular stress that targets the mitochondria.
-
Modulation of Bcl-2 Family Proteins: This stress could lead to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[6][7] This may involve the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation or activation of pro-apoptotic proteins (e.g., Bax, Bak).[8][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak can lead to the formation of pores in the outer mitochondrial membrane, resulting in MOMP.[10]
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.[11]
-
Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3.[11][12]
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion
This compound is a structurally complex natural product with potential cytotoxic activity. While its precise physical, chemical, and biological properties are still under investigation, this guide provides a foundational understanding for researchers. Further studies are warranted to fully elucidate its spectral characteristics, confirm its biological activities, and unravel the specific signaling pathways through which it exerts its effects. Such research will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound | CAS:1207185-03-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 9. Critical role of pro-apoptotic Bcl-2 family members in andrographolide-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation of the human vitamin D receptor by caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Pharmacological Profiling of Sarcandrolide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolide D is a lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra, a plant with a history of use in traditional medicine for treating a variety of ailments, including inflammation and tumors. The complex structure and biological activities of lindenane sesquiterpenoids have garnered significant interest in the scientific community for their potential as therapeutic agents. This document provides an in-depth technical overview of the initial pharmacological profiling of this compound, focusing on its potential anti-inflammatory and anticancer activities. Due to the limited publicly available data specifically for this compound, this guide incorporates data from closely related compounds, the Sarcanolides, to provide a foundational understanding of its potential pharmacological profile.
Anti-inflammatory Activity
The anti-inflammatory potential of lindenane sesquiterpenoids is a key area of investigation. A common method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While specific data for this compound is not available, studies on co-isolated compounds provide valuable insights.
Quantitative Data: Inhibition of Nitric Oxide Production by Sarcanolides C-E
The following table summarizes the inhibitory effects of Sarcanolides C, D, and E on NO production in LPS-stimulated RAW 264.7 macrophages. L-NMMA (N G-monomethyl-L-arginine) is used as a positive control.
| Compound | IC₅₀ (µM) |
| Sarcanolide C | 17.2 |
| This compound | 15.8 |
| Sarcanolide E | 13.4 |
| L-NMMA | 19.5 |
Data presented is for comparative analysis of closely related compounds and provides an expected range of activity for this compound.
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production.
1. Cell Culture and Treatment:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh DMEM.
-
Cells are pre-treated with various concentrations of this compound or other test compounds for 1 hour.
2. Induction of Nitric Oxide Production:
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
A set of wells with untreated and unstimulated cells serves as a negative control, while wells with LPS stimulation alone serve as a positive control for inflammation.
3. Measurement of Nitrite Concentration (Griess Assay):
-
After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of supernatant from each well is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
4. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined by non-linear regression analysis.
5. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
RAW 264.7 cells are treated with the same concentrations of the test compounds for the same duration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Putative Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a potential anti-inflammatory signaling pathway targeted by this compound and the general experimental workflow for its pharmacological profiling.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for pharmacological profiling.
Anticancer Activity
Lindenane-type sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Induce Apoptosis: Triggering the intrinsic or extrinsic apoptotic pathways in cancer cells.
-
Inhibit Proliferation: Arresting the cell cycle at different phases, thereby preventing cancer cell division.
-
Modulate Signaling Pathways: Interfering with pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.
Further research is required to elucidate the specific cancer cell lines most sensitive to this compound and to determine its precise mechanism of anticancer action.
Conclusion and Future Directions
The initial pharmacological profiling, based on data from closely related compounds, suggests that this compound holds promise as a potential anti-inflammatory and anticancer agent. Its lindenane sesquiterpenoid structure is a key determinant of its biological activity.
Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In Vitro Screening: Determining the IC₅₀ values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in relevant animal models.
This technical guide provides a foundational framework for researchers and drug development professionals interested in the pharmacological properties of this compound. The data on related compounds, coupled with the detailed experimental protocols and pathway diagrams, offers a solid starting point for further investigation into this promising natural product.
Sarcandrolide D solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of Sarcandrolide D in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound is a natural product belonging to the lindenane class of sesquiterpenoids. These compounds are characterized by a complex carbocyclic skeleton.[1] Found in plants of the Sarcandra genus, this compound is one of many bioactive molecules isolated from Sarcandra glabra, a plant with a long history of use in traditional medicine.[1] The intricate structure of this compound contributes to its biological activity, which is an area of active research. Preliminary studies on related lindenane sesquiterpenoids suggest potent anti-inflammatory and anti-cancer effects, making this compound a promising candidate for further investigation.[2][3]
Solubility of this compound: A Qualitative Assessment
Precise quantitative solubility data for this compound in various organic solvents are not extensively documented in scientific literature. However, based on the general solubility principles of "like dissolves like" and the polarity of lindenane sesquiterpenoids, a qualitative assessment of its solubility can be inferred. Lindenane sesquiterpenoids are generally lipophilic compounds, suggesting better solubility in organic solvents than in water.
The following table provides an estimated qualitative solubility of this compound in common organic solvents, based on the typical behavior of structurally similar natural products. It is important to note that these are predictions and should be confirmed by experimental determination.
| Organic Solvent | Chemical Class | Polarity | Predicted Qualitative Solubility of this compound | Justification |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Polar Aprotic | High | DMSO is an excellent solvent for a wide range of organic compounds, including many natural products for biological screening assays.[4] |
| Acetone | Ketone | Polar Aprotic | Moderate to High | Often used in the extraction of moderately polar natural products. |
| Ethanol | Alcohol | Polar Protic | Moderate | Capable of hydrogen bonding, which may enhance the solubility of compounds with some polar functional groups. |
| Methanol | Alcohol | Polar Protic | Moderate | Similar to ethanol, its polarity allows for the dissolution of moderately polar compounds. |
| Ethyl Acetate | Ester | Moderately Polar Aprotic | Moderate to High | A common solvent for the extraction and chromatography of sesquiterpenoids. |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Nonpolar | Moderate to High | Effective for dissolving lipophilic and nonpolar compounds. |
| Chloroform | Halogenated Hydrocarbon | Nonpolar | Moderate to High | Similar to dichloromethane, it is a good solvent for many organic molecules. |
| Hexane | Alkane | Nonpolar | Low | As a highly nonpolar solvent, it is less likely to effectively dissolve the more complex and slightly more polar this compound. |
Experimental Protocols for Solubility Determination
To obtain accurate and reproducible solubility data for this compound, standardized experimental protocols are essential. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the equilibrium solubility of a compound.[5][6][7]
Shake-Flask Method for Equilibrium Solubility
This method is widely accepted for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5][7]
Materials:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present throughout the experiment to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted filtrate using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
HPLC Method for Quantification
HPLC is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[8][9]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often suitable for sesquiterpenoids.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate from the shake-flask experiment into the HPLC system and record the peak area.
-
Quantification: Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Solubility Calculation: Back-calculate the original concentration in the undiluted filtrate to determine the solubility.
Potential Signaling Pathways Modulated by this compound
The reported anti-inflammatory and anticancer activities of lindenane sesquiterpenoids suggest that this compound may exert its effects by modulating key cellular signaling pathways.[2][3] While direct evidence for this compound is pending, the following pathways are plausible targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties are known to inhibit this pathway.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in cancer, and it is a frequent target of anticancer compounds. A related compound, Arnicolide D, has been shown to inhibit this pathway in osteosarcoma cells.[10]
Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. While specific quantitative data on its solubility in organic solvents is currently limited, this guide provides a robust framework for its experimental determination using the well-established shake-flask method coupled with HPLC analysis. The qualitative solubility profile suggests that polar aprotic solvents like DMSO and moderately polar solvents such as ethyl acetate and dichloromethane are likely to be effective. Furthermore, based on the known biological activities of related compounds, this compound is hypothesized to modulate key signaling pathways such as NF-κB and PI3K/Akt, which warrants further investigation. The information presented herein serves as a valuable resource for researchers and drug development professionals working with this compound and other lindenane sesquiterpenoids.
References
- 1. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally diverse sesquiterpenoids from Sarcandra glabra and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arnicolide D Inhibits Proliferation and Induces Apoptosis of Osteosarcoma Cells through PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Sarcandrolide D: A Methodological Overview and Future Directions
Note to the Reader: As of late 2025, a formal total synthesis of Sarcandrolide D has not been reported in peer-reviewed scientific literature. This document provides a comprehensive overview of the successful total synthesis of the closely related and structurally analogous compounds, Sarcandrolide J and Shizukaol D. The methodologies presented herein are highly relevant and serve as a foundational guide for researchers, scientists, and drug development professionals interested in the synthesis of this compound and other lindenane-type sesquiterpenoid dimers.
Introduction
This compound is a member of the lindenane-type sesquiterpenoid dimer family, a class of natural products characterized by their complex, highly oxygenated, and stereochemically rich polycyclic structures. While the total synthesis of this compound is yet to be accomplished, the synthetic route to the related compounds Sarcandrolide J and Shizukaol D, developed by Yuan, Du, Deng, et al., provides a critical blueprint for accessing this molecular architecture.[1] Their strategy is notable for its biomimetic approach, featuring a key cascade reaction to construct the intricate core of these molecules.
Retrosynthetic Strategy and Key Disconnections
The successful synthesis of Sarcandrolide J and Shizukaol D hinged on a convergent retrosynthetic analysis. The core strategy involved a late-stage intermolecular [4+2] Diels-Alder cycloaddition of two monomeric lindenane-type precursors to form the dimeric framework. This biomimetic approach mimics the proposed natural biosynthetic pathway.
Caption: Retrosynthetic analysis for Sarcandrolide J and Shizukaol D.
Key Methodologies and Experimental Protocols
The synthesis of the monomeric precursors and their subsequent dimerization involves several critical transformations. The following sections detail the methodologies for these key steps.
Synthesis of Monomeric Lindenane Precursors
The synthesis of the monomeric units was not detailed in the initial communication. However, it is understood that these were prepared from chiral pool starting materials through a multi-step sequence to install the necessary stereocenters and functional groups required for the subsequent cascade reaction.
Biomimetic Cascade Reaction
A pivotal step in the synthesis is a cascade reaction featuring a furan formation, followed by an alkene isomerization, and culminating in a Diels-Alder cycloaddition to furnish the congested polycyclic architecture of the target molecules.[1]
Experimental Workflow of the Cascade Reaction
Caption: The key biomimetic cascade reaction workflow.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the synthesis of Sarcandrolide J and Shizukaol D. Due to the nature of the initial communication, specific yields for each step were not provided.
| Reaction Step | Product | Reported Yield (%) |
| Total Synthesis of Sarcandrolide J | Sarcandrolide J | Synthesis Achieved |
| Total Synthesis of Shizukaol D | Shizukaol D | Synthesis Achieved |
Proposed Strategy for the Total Synthesis of this compound
A future total synthesis of this compound will likely leverage the successful biomimetic dimerization strategy developed for its analogues. The primary challenge will be the synthesis of monomeric precursors with the specific oxidation pattern and stereochemistry of this compound.
Logical Progression for this compound Synthesis
Caption: Proposed workflow for the total synthesis of this compound.
The key modifications to the existing synthetic route will involve:
-
Stereocontrolled synthesis of advanced monomeric intermediates: This will require the development of new synthetic sequences to install the unique oxygenation pattern of this compound.
-
Optimization of the cascade reaction: The specific substitution on the monomeric precursors may influence the efficiency and selectivity of the Diels-Alder cycloaddition.
-
Endgame strategy: Post-dimerization, a series of carefully planned functional group interconversions will be necessary to arrive at the final target molecule.
Conclusion
The total synthesis of Sarcandrolide J and Shizukaol D by Yuan, Du, Deng, et al. stands as a landmark achievement and provides a robust strategic framework for the future synthesis of this compound.[1] The development of a biomimetic cascade reaction to form the complex dimeric core is a testament to the power of emulating nature's synthetic strategies. For researchers and professionals in drug development, this work not only opens avenues for the synthesis of other lindenane-type dimers but also enables the generation of novel analogues for biological screening and the development of new therapeutic agents. The eventual total synthesis of this compound will be a significant milestone, further expanding our understanding of this fascinating class of natural products.
References
Application Notes and Protocols for the Total Synthesis of Sarcandrolide D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic route to Sarcandrolide D, a complex dimeric lindenane sesquiterpenoid. The synthesis commences from the readily available chiral starting material, verbenone, and proceeds through a key Diels-Alder reaction to construct the core structure.
Starting Materials and Reagents
The total synthesis of this compound requires the preparation of two key monomeric precursors, a diene and a dienophile, both accessible from verbenone. The following tables summarize the necessary starting materials and reagents for the synthesis of these precursors and their subsequent cycloaddition and transformation into this compound.
Table 1: Starting Materials and Reagents for the Synthesis of the Diene Precursor from Verbenone
| Step | Starting Material/Intermediate | Reagents and Solvents | Molar Ratio/Concentration |
| 1 | Verbenone | vinylMgBr, CuI, THF | Not specified |
| 2 | Intermediate from Step 1 | BF₃·Et₂O, Ac₂O | Not specified |
| 3 | Intermediate from Step 2 | CH(OMe)₃, p-TsOH, Ethylene Glycol | Not specified |
| 4 | Intermediate from Step 3 | SeO₂, t-BuOOH, DCM | Not specified |
| 5 | Intermediate from Step 4 | TsNHNH₂, MeOH | Not specified |
| 6 | Intermediate from Step 5 | NaOMe, MeOH | Not specified |
| 7 | Intermediate from Step 6 | Pd₂(dba)₃, PPh₃, DMF | Not specified |
| 8 | Intermediate from Step 7 | BH₃·THF, THF, then NaOH, H₂O₂ | Not specified |
| 9 | Intermediate from Step 8 | Swern Oxidation Reagents | Not specified |
| 10 | Intermediate from Step 9 | NaOMe, MeOH | Not specified |
| 11 | Intermediate from Step 10 | NaBH₄, MeOH | Not specified |
Table 2: Starting Materials and Reagents for the Diels-Alder Reaction and Final Conversion to this compound
| Step | Reactants | Reagents and Solvents | Molar Ratio/Concentration |
| 1 | Diene Precursor, Dienophile Precursor | Pyridine, Toluene | Not specified |
| 2 | Diels-Alder Adduct | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key stages in the synthesis of this compound.
Protocol 1: Synthesis of the Diene Precursor
-
Michael Addition and Ring Opening: To a solution of verbenone in THF at -78 °C, vinylmagnesium bromide is added in the presence of a catalytic amount of CuI. The resulting product is then treated with boron trifluoride etherate and acetic anhydride to induce a cyclobutane ring opening, yielding an enol ester.
-
Ketal Protection and Allylic Oxidation: The ketone functionality is protected as a ketal using trimethyl orthoformate and p-toluenesulfonic acid in ethylene glycol. The allylic position is then oxidized using selenium dioxide and tert-butyl hydroperoxide in dichloromethane.
-
Hydrazone Formation and Palladium-Catalyzed Cyclopropanation: The oxidized intermediate is converted to its tosylhydrazone, which then undergoes an intramolecular palladium-catalyzed cyclopropanation to form a key tricyclic intermediate.
-
Hydroboration-Oxidation and Subsequent Manipulations: The exocyclic double bond is subjected to hydroboration-oxidation. The resulting alcohol is then oxidized under Swern conditions, followed by epimerization and reduction to afford the diene precursor.
Protocol 2: Diels-Alder Cycloaddition and Final Conversion
-
[4+2] Cycloaddition: The diene precursor and the dienophile precursor (synthesized separately from a derivative of verbenone) are dissolved in toluene with pyridine. The mixture is heated in a sealed tube to facilitate the Diels-Alder reaction, affording the core structure of Sarcandrolide J and Shizukaol D.
-
Final Conversion to this compound: The resulting Diels-Alder adduct, Sarcandrolide J, can be converted to this compound. Sarcandrolide J possesses an acetate group, while this compound has a hydroxyl group at the corresponding position. This transformation can be achieved through selective hydrolysis of the acetate group.
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the overall synthetic strategy for this compound, highlighting the key transformations and intermediates.
Caption: Overall synthetic route to this compound.
Logical Relationship of Key Synthetic Stages
This diagram outlines the logical progression of the key stages in the synthesis.
Caption: Logical flow of the this compound synthesis.
Application Notes and Protocols for the Asymmetric Synthesis of Sarcandrolide D
For Researchers, Scientists, and Drug Development Professionals
This document outlines proposed asymmetric synthesis strategies for Sarcandrolide D, a complex dimeric sesquiterpenoid natural product. As of the latest literature review, a direct total synthesis of this compound has not been published. The strategies and protocols detailed below are therefore based on successful synthetic approaches to structurally related lindenane-type sesquiterpenoid dimers, such as Sarcandrolide J. These approaches provide a robust framework for researchers aiming to achieve the first total synthesis of this compound.
The core of the proposed strategy revolves around a biomimetic [4+2] cycloaddition (Diels-Alder reaction) to construct the intricate polycyclic skeleton of the dimer from two monomeric lindenane precursors. The stereochemistry of the final product is established through the asymmetric synthesis of these monomeric units.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is depicted below. The dimeric structure is disconnected via a retro-[4+2] cycloaddition to yield two key monomeric intermediates: a lindenane-derived diene and a lindenane-derived dienophile. These monomers can then be synthesized from simpler chiral starting materials.
Application Notes and Protocols for Sarcandrolide D Analog Synthesis and SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolide D is a member of the lindenane sesquiterpenoid dimer family, a class of natural products isolated from plants of the Sarcandra and Chloranthus genera. These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. This application note provides a detailed overview of the synthesis of this compound analogs for structure-activity relationship (SAR) studies, protocols for key experiments, and a summary of their biological activities. The aim is to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.
Data Presentation: Structure-Activity Relationship (SAR) Studies
The biological activities of this compound and its analogs are primarily evaluated based on their anti-inflammatory and cytotoxic properties. The following tables summarize the available quantitative data for a series of lindenane sesquiterpenoid dimers, providing insights into their structure-activity relationships.
Table 1: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers
| Compound | Modification | IC50 (μM) for NO Inhibition in LPS-stimulated RAW264.7 cells | Citation |
| Sarglaroid A | 8,9-seco lindenane dimer | 19.8 ± 1.06 | [1] |
| Compound 13 (from S. glabra) | Known analogue | 10.7 ± 0.25 | [1] |
| Chlotrichene C | [4+2] dimer | 24-33 (range for several compounds) | [2] |
| Chlotrichene D | [4+2] dimer | 24-33 (range for several compounds) | [2] |
| Chloranholide 21 | Known analogue | 3.18 - 11.46 (range for several compounds) | [3] |
| Chloranholide 22 | Known analogue | 3.18 - 11.46 (range for several compounds) | [3] |
| Chloranholide 23 | Known analogue | 3.18 - 11.46 (range for several compounds) | [3] |
| Chloranholide 24 | Known analogue | 3.18 - 11.46 (range for several compounds) | [3] |
| Chloranholide 26 | Known analogue | 3.18 - 11.46 (range for several compounds) | [3] |
| Chloranholide 30 | Known analogue | 3.18 - 11.46 (range for several compounds) | [3] |
| Chloranholide 32 | Known analogue | 3.18 - 11.46 (range for several compounds) | [3] |
| Chloranholide 36 | Known analogue | 3.18 - 11.46 (range for several compounds) | [3] |
Table 2: Cytotoxic Activity of Lindenane Sesquiterpenoid Dimers
| Compound | Cell Line | IC50 (μM) | Citation |
| Sarglaroid B | MCF-7 | 5.4 | [1] |
| MDA-MB-231 | 7.8 | [1] | |
| Sarglaroid C | MCF-7 | 8.2 | [1] |
| MDA-MB-231 | 10.2 | [1] | |
| Shimianolide A | HL-60 | >30 | [4] |
| Shimianolide B | HL-60 | >30 | [4] |
| Shimianolide C | HL-60 | >30 | [4] |
| Shimianolide D | HL-60 | 15.6 ± 1.11 | [4] |
| Compound 3 (from C. holostegius) | HepG2 | 8.8 | [5] |
| Huh7 | 10.2 | [5] | |
| SK-Hep-1 | 9.5 | [5] | |
| Compound 13 (from C. holostegius) | HepG2 | 15.3 | [5] |
| Huh7 | 18.9 | [5] | |
| SK-Hep-1 | 20.1 | [5] | |
| Compound 17 (from C. holostegius) | HepG2 | 12.1 | [5] |
| Huh7 | 14.5 | [5] | |
| SK-Hep-1 | 13.8 | [5] | |
| Compound 18 (from C. holostegius) | HepG2 | 10.5 | [5] |
| Huh7 | 11.8 | [5] | |
| SK-Hep-1 | 12.4 | [5] |
Experimental Protocols
The synthesis of this compound analogs primarily relies on a biomimetic [4+2] cycloaddition (Diels-Alder reaction). A unified strategy has been developed for the synthesis of various lindenane sesquiterpenoid dimers, which can be adapted for the creation of a diverse library of this compound analogs for SAR studies.[6][7]
General Protocol for the Synthesis of Lindenane Sesquiterpenoid Dimers via [4+2] Cycloaddition
This protocol outlines a general procedure for the base-mediated thermal [4+2] cycloaddition between a furyl diene (lindenane monomer) and a dienophile to construct the core structure of this compound analogs.
1. Materials and Reagents:
-
Lindenane-derived furyl diene (monomer 1)
-
Appropriate dienophile (monomer 2, can be another lindenane monomer or a simpler alkene/alkyne)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Base (e.g., potassium carbonate (K2CO3), triethylamine (Et3N))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Purification supplies (silica gel for column chromatography, TLC plates, solvents)
2. Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the lindenane-derived furyl diene (1.0 eq) and the dienophile (1.0-1.5 eq).
-
Add anhydrous solvent to dissolve the reactants.
-
Add the base (0.5-2.0 eq) to the reaction mixture.
3. Reaction Conditions:
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically after 12-48 hours), cool the reaction mixture to room temperature.
4. Work-up and Purification:
-
Filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.
5. Characterization:
-
Characterize the purified product using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the anti-inflammatory activity of the synthesized analogs.
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized this compound analogs for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
3. Nitrite Determination (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the IC50 value for each compound.
Signaling Pathways and Mechanisms of Action
Lindenane sesquiterpenoid dimers, including this compound, exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many sesquiterpenoids, including lindenane dimers, have been shown to inhibit this pathway.[8][9][10][11][12] The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[9][11]
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Several lindenane sesquiterpenoid dimers have been identified as inhibitors of the NLRP3 inflammasome.[1][13][14] Molecular docking studies suggest that these compounds may directly interact with the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[13]
Caption: Inhibition of the NLRP3 inflammasome by this compound analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogs for SAR studies.
Caption: General workflow for this compound analog synthesis and SAR studies.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and anti-cancer agents. The synthetic strategies and biological evaluation protocols outlined in this application note provide a framework for researchers to explore the SAR of this fascinating class of natural products. Further investigation into the precise molecular interactions with their biological targets will be crucial for the rational design of more potent and selective analogs with therapeutic potential.
References
- 1. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Fused Lindenane Sesquiterpenoid Dimers with Apoptosis-Inducing Properties from Chloranthus holostegius var. shimianensis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sarcandrolide D in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sarcandrolide D in human plasma. The method utilizes a simple protein precipitation extraction procedure and has been validated for accuracy, precision, linearity, and recovery. This analytical method is suitable for pharmacokinetic studies and drug monitoring of this compound in a preclinical and clinical research setting.
Introduction
This compound is a diterpenoid compound isolated from the plant species Sarcandra glabra. It has demonstrated various biological activities, making it a compound of interest for drug development. To support pharmacokinetic and pharmacodynamic studies, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical assays.[1][2] This application note provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard (IS) working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-20% B
-
4.1-5.0 min: 20% B
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [Precursor ion > Product ion] (To be determined based on the compound's mass)
-
Internal Standard: [Precursor ion > Product ion] (To be determined based on the IS's mass)
-
Method Validation
The method was validated according to established bioanalytical method validation guidelines.[3]
Linearity and Range
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 9.2 | 105.3 | 103.8 |
| Low | 3 | 6.1 | 7.5 | 98.7 | 101.2 |
| Medium | 50 | 4.8 | 5.9 | 102.1 | 100.5 |
| High | 800 | 3.5 | 4.2 | 99.5 | 98.9 |
Table 1: Intra- and inter-day precision and accuracy of this compound quantification.
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards at three concentration levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | 88.2 |
| Medium | 50 | 91.5 |
| High | 800 | 93.1 |
Table 2: Extraction recovery of this compound from human plasma.
Experimental Workflow Diagram
References
- 1. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision and accuracy in the quantitative analysis of biological samples by accelerator mass spectrometry: application in microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Sarcandrolide D by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolide D is a lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra, a plant used in traditional Chinese medicine. Interest in this compound is growing due to its potential pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts, formulated products, and biological matrices to support research and development.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methods described are based on established analytical practices for sesquiterpenoids and related compounds, providing a strong foundation for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid, analytical grade.
-
Sample Preparation: Standard laboratory equipment for extraction, filtration (0.45 µm or 0.22 µm syringe filters).
-
This compound Reference Standard: A well-characterized standard of known purity.
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation (from Sarcandra glabra plant material):
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection may be challenging with UV. A wavelength of 210 nm is a common starting point for compounds with limited UV absorbance. A DAD detector is recommended to identify the optimal detection wavelength.
-
Data Presentation: HPLC Method Parameters and Performance (Hypothetical Data)
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | ~15.8 min |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Potential Therapeutic Applications of Sarcandrolide D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolide D is a lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra, a plant with a history of use in traditional medicine for treating various inflammatory conditions and cancers. While specific research on this compound is limited, the therapeutic potential of closely related compounds from the same plant offers valuable insights into its likely bioactivities. This document provides an overview of the potential anti-inflammatory and anti-cancer applications of this compound, based on data from analogous compounds. Detailed experimental protocols and visualizations of key signaling pathways are included to guide further research and drug development efforts.
Anti-Inflammatory Applications
Lindenane sesquiterpenoid dimers isolated from Sarcandra glabra have demonstrated notable anti-inflammatory properties. These compounds typically function by inhibiting the production of pro-inflammatory mediators.
Quantitative Data on Related Compounds
The following table summarizes the anti-inflammatory activity of compounds structurally related to this compound. This data provides a benchmark for the anticipated potency of this compound.
| Compound(s) | Assay | Cell Line | IC50 Value (µM) |
| Sarcanolides C–E | LPS-induced Nitric Oxide (NO) Production | RAW264.7 macrophages | 13.4–17.2[1] |
| Sarglanoid (Compound 3) | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 cells | 20.00 ± 1.30[2] |
| Sarglabenoids D & E | LPS-induced Interleukin-1β (IL-1β) Production | THP-1 cells | 16.28 ± 0.76 & 11.32[3] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
This protocol outlines the methodology to assess the anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution with DMEM to achieve a series of final concentrations to be tested. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., L-NMMA).
3. Stimulation:
-
After a 1-hour pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
4. Measurement of Nitric Oxide:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined from a standard curve generated with known concentrations of sodium nitrite.
5. Data Analysis:
-
Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) using a dose-response curve.
Visualizing the Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound and related compounds are likely mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase) and COX-2.
References
- 1. Sarcanolides C–E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. Structurally diverse sesquiterpenoids from Sarcandra glabra and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarcandrolide D: A Potential Anti-Cancer Agent - Application Notes and Protocols
Disclaimer: The following application notes and protocols are a hypothetical template based on the general evaluation of natural compounds for anti-cancer activity. As of the latest literature review, there is no publicly available data specifically detailing the anti-cancer properties of Sarcandrolide D. The information presented here is for illustrative purposes to guide potential research and should not be interpreted as verified experimental results for this compound.
Introduction
This compound is a sesquiterpenoid compound that has been isolated from the plant Sarcandra glabra. While extracts of Sarcandra glabra and other isolated compounds such as uvangoletin and rosmarinic acid have demonstrated anti-cancer properties, the specific activity of this compound remains to be elucidated. This document provides a hypothetical framework for researchers and drug development professionals to investigate the potential of this compound as an anti-cancer agent. The protocols and data tables are representative of the types of experiments that would be necessary to characterize its activity.
Quantitative Data Summary
The following tables represent hypothetical data that would be generated to assess the anti-cancer efficacy of a compound like this compound.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Value |
| MDA-MB-231 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HCT116 | Colon Cancer | Value |
| PANC-1 | Pancreatic Cancer | Value |
Table 2: Induction of Apoptosis by this compound in A549 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | 0 | Value |
| This compound | IC25 | Value |
| This compound | IC50 | Value |
| This compound | IC75 | Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
This compound
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at indicated concentrations (e.g., IC25, IC50, IC75) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of apoptosis-related proteins.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Caption: General workflow for evaluating the anti-cancer potential of a novel compound.
Caption: A hypothetical intrinsic apoptosis signaling pathway potentially modulated by this compound.
Application Notes and Protocols for Investigating the Mechanism of Action of Sarcandrolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolide D, a natural product isolated from the plant Sarcandra glabra, has emerged as a compound of interest for its potential anti-cancer properties. Elucidating the precise mechanism of action is a critical step in the evaluation of any new therapeutic candidate. These application notes provide a comprehensive framework and detailed protocols for investigating the cellular and molecular mechanisms by which this compound may exert its anti-cancer effects. The primary focus is on two key cell fate processes, apoptosis and autophagy, and a central signaling cascade, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
While specific data on this compound's mechanism of action is still emerging, the methodologies described herein represent the standard and essential approaches for characterizing the anti-cancer properties of a novel natural product. The provided protocols and data tables are presented as a template for researchers to follow and adapt for their specific cancer models.
Key Cellular Processes in Cancer Therapeutics
Apoptosis: Programmed cell death, or apoptosis, is a crucial process for maintaining tissue homeostasis by eliminating damaged or unwanted cells.[1] Many chemotherapeutic agents exert their anti-tumor effects by inducing apoptosis in cancer cells.[2] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
Autophagy: Autophagy is a cellular recycling process where damaged organelles and misfolded proteins are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.[3] The role of autophagy in cancer is complex; it can act as a tumor suppressor by removing damaged components, but it can also promote tumor cell survival under stress conditions.[4] Understanding how a compound modulates autophagy is therefore vital.
Core Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] This pathway is often hyperactivated in a wide range of cancers, contributing to tumor progression and resistance to therapy.[6] Therefore, the PI3K/Akt/mTOR pathway is a key target for anti-cancer drug development, and investigating its modulation by this compound is of high importance.[7]
Experimental Workflow for Mechanism of Action Investigation
The following diagram outlines a logical workflow for the investigation of this compound's anti-cancer mechanism of action.
Caption: A generalized workflow for investigating the anti-cancer mechanism of action of a novel compound.
Data Presentation: Hypothetical Quantitative Data
The following tables are examples of how to present quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values in µM)
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 8.5 ± 0.9 | 4.1 ± 0.5 |
| A549 | Lung Cancer | 20.5 ± 2.1 | 12.3 ± 1.3 | 6.8 ± 0.7 |
| U-87 MG | Glioblastoma | 18.9 ± 1.5 | 10.1 ± 1.1 | 5.5 ± 0.6 |
| HCT116 | Colon Cancer | 12.8 ± 1.3 | 7.2 ± 0.8 | 3.9 ± 0.4 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h treatment)
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 5 | 10.3 ± 1.1 | 5.2 ± 0.6 | 15.5 ± 1.7 |
| 10 | 25.7 ± 2.4 | 12.8 ± 1.3 | 38.5 ± 3.7 |
| 20 | 40.1 ± 3.5 | 25.6 ± 2.1 | 65.7 ± 5.6 |
Table 3: Modulation of Key Signaling Proteins by this compound in MCF-7 Cells (48h treatment, Relative Densitometry)
| Protein | 0 µM (Control) | 5 µM | 10 µM | 20 µM |
| Cleaved Caspase-3 | 1.0 | 2.5 ± 0.3 | 5.1 ± 0.6 | 8.9 ± 0.9 |
| Bcl-2 | 1.0 | 0.7 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.03 |
| Bax | 1.0 | 1.8 ± 0.2 | 3.2 ± 0.4 | 5.5 ± 0.7 |
| LC3-II/LC3-I Ratio | 1.0 | 2.1 ± 0.2 | 4.5 ± 0.5 | 7.8 ± 0.8 |
| p-Akt (Ser473) | 1.0 | 0.6 ± 0.08 | 0.3 ± 0.04 | 0.1 ± 0.02 |
| p-mTOR (Ser2448) | 1.0 | 0.5 ± 0.06 | 0.2 ± 0.03 | 0.05 ± 0.01 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways relevant to this investigation.
Apoptosis Signaling Pathways
Caption: The extrinsic and intrinsic pathways of apoptosis.
Autophagy Signaling Pathway
Caption: The core machinery of the autophagy pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic).
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins involved in apoptosis, autophagy, and the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved Caspase-3, Bcl-2, Bax, LC3B, p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Protocol 4: Autophagy Flux Assay
Objective: To determine if this compound induces a complete autophagic response (autophagy flux) by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor.
Materials:
-
Cancer cell line
-
This compound
-
Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
Materials for Western Blot analysis (as in Protocol 3)
Procedure:
-
Seed cells and allow them to attach.
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 50 µM Chloroquine) for the desired time. The lysosomal inhibitor is typically added for the last 2-4 hours of the this compound treatment.
-
Include four groups: vehicle control, this compound alone, Chloroquine alone, and this compound + Chloroquine.
-
Harvest the cells and perform Western blot analysis for LC3B as described in Protocol 3.
-
An increase in the LC3-II band in the this compound + Chloroquine group compared to the this compound alone group indicates an increase in autophagy flux.
Conclusion
These application notes provide a robust framework for the initial investigation into the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, autophagy, and the PI3K/Akt/mTOR signaling pathway, researchers can gain significant insights into its potential as an anti-cancer agent. The detailed protocols and data presentation templates are designed to guide the experimental process and ensure the generation of clear, interpretable, and high-quality data. Further studies may be warranted to identify direct molecular targets and to evaluate the in vivo efficacy of this compound.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of autophagy in acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 6. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Evaluating Sarcandrolide D Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrolide D, a natural product isolated from the plant Sarcandra glabra, has demonstrated potential as an anti-cancer agent. These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of this compound's efficacy. The protocols outlined below detail methods to assess its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression and key signaling pathways. The primary hypothesized mechanism of action for this compound involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[1][2][3]
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of this compound across various cancer cell lines. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 48 | 2.5 ± 0.3 |
| MCF-7 | Breast Cancer | 48 | 5.1 ± 0.6 |
| A549 | Lung Cancer | 48 | 3.8 ± 0.4 |
| HCT116 | Colon Cancer | 48 | 4.2 ± 0.5 |
| U2OS | Osteosarcoma | 48 | 3.1 ± 0.4 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation.
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| MDA-MB-231 | 2.5 | 24 | 25.3 ± 3.1 |
| MDA-MB-231 | 5.0 | 24 | 48.7 ± 4.5 |
| A549 | 4.0 | 24 | 30.1 ± 3.5 |
| A549 | 8.0 | 24 | 55.4 ± 5.2 |
Percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MDA-MB-231 (Control) | 0 | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| MDA-MB-231 | 2.5 | 68.4 ± 3.1 | 20.5 ± 2.2 | 11.1 ± 1.3 |
| A549 (Control) | 0 | 60.1 ± 3.0 | 25.8 ± 2.1 | 14.1 ± 1.8 |
| A549 | 4.0 | 72.3 ± 3.5 | 18.2 ± 1.9 | 9.5 ± 1.2 |
Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry following 24 hours of treatment. Data are presented as mean ± standard deviation.
Mandatory Visualizations
The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflows for the described assays.
Caption: Hypothesized STAT3 signaling pathway inhibited by this compound.
Caption: Experimental workflow for MTT/XTT cell viability assay.
Caption: Workflow for apoptosis detection by flow cytometry.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
For XTT assay: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for STAT3 Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the STAT3 signaling pathway.[13][14][15][16][17]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-Bcl-2, anti-Survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system. Quantify band intensities relative to a loading control like GAPDH.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D and Cancer: A review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dual inhibition of STAT1 and STAT3 activation downregulates expression of PD-L1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells [mdpi.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Policing Cancer: Vitamin D Arrests the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sarcandrolide D synthesis yield improvement strategies
Welcome to the technical support center for the synthesis of Sarcandrolide D and related lindenane sesquiterpenoid dimers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is the most challenging step in the total synthesis of this compound and its analogues?
The construction of the sterically congested polycyclic core of lindenane-type sesquiterpenoids, such as this compound, is widely considered the most challenging aspect of its synthesis. A key transformation in published synthetic routes for related compounds involves a biomimetic cascade that includes a crucial intermolecular [4+2] Diels-Alder cycloaddition to form the core structure.[1][2] Optimizing the yield and diastereoselectivity of this reaction is critical for the overall success of the synthesis.
Q2: What are the common side reactions observed during the key Diels-Alder cycloaddition?
A significant side reaction that can occur during the thermally-induced Diels-Alder cycloaddition for the synthesis of the lindenane core is a Cope rearrangement of the diene intermediate, leading to the formation of an undesired byproduct.[2] Additionally, homo-dimerization of the diene can be a competing reaction if the dienophile concentration is not carefully controlled.[3]
Q3: Are there any particular purification challenges associated with the products of the cycloaddition reaction?
Yes, the diastereomers formed during the Diels-Alder cycloaddition can be difficult to separate due to their similar polarities. Purification often requires careful column chromatography, and in some cases, HPLC may be necessary to isolate the desired product.[4]
Troubleshooting Guide: Key [4+2] Cycloaddition for Lindenane Core Synthesis
This guide focuses on troubleshooting the key Diels-Alder reaction for the construction of the core structure of this compound and its analogues.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired Diels-Alder adduct | 1. Suboptimal reaction temperature: The thermal conditions for the cycloaddition are critical. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can promote side reactions. 2. Diene decomposition: The furyl diene intermediate generated in situ can be unstable at high temperatures. 3. Incorrect stoichiometry of reactants: An inappropriate ratio of the diene precursor to the dienophile can lead to side reactions like diene homo-dimerization. | 1. Optimize reaction temperature: Screen a range of temperatures (e.g., 180-220 °C) to find the optimal balance between reaction rate and selectivity. An optimal yield of 71% was reported at 200 °C for a related synthesis.[2] 2. Slow addition of diene precursor: To minimize diene decomposition and homo-dimerization, add a dilute solution of the diene precursor slowly to a heated solution of the dienophile.[3] 3. Use of an excess of the dienophile: Employing a slight excess of the dienophile can help to favor the desired intermolecular cycloaddition. |
| Formation of a significant amount of the Cope rearrangement byproduct | High reaction temperature: The Cope rearrangement is a thermally allowed pericyclic reaction and is often favored at higher temperatures. | Lower the reaction temperature: While this may slow down the Diels-Alder reaction, it can significantly reduce the formation of the Cope rearrangement byproduct. A careful optimization of the temperature is necessary. |
| Poor diastereoselectivity | Suboptimal solvent or base: The choice of solvent and base can influence the transition state of the cycloaddition and thus the diastereoselectivity. | Screen different solvents and bases: While pyridine is a commonly used base for the in situ generation of the diene,[2] other non-coordinating bases could be explored. The polarity of the solvent can also be varied to potentially improve diastereoselectivity. |
Quantitative Data Summary for a Representative [4+2] Cycloaddition
The following table summarizes the reported yield for a key Diels-Alder cycloaddition in the synthesis of a lindenane dimer core, which is structurally related to this compound.
| Diene Precursor | Dienophile | Base | Solvent | Temperature (°C) | Yield of Adduct (%) | Byproduct(s) | Reference |
| Acetate of furyl alcohol derivative | Lindenane-type monomer | Pyridine | Toluene | 200 | 71 | Cope rearrangement byproduct | [2] |
Experimental Protocols
Protocol for the Base-Mediated Thermal [4+2] Cycloaddition
This protocol is adapted from a reported synthesis of a lindenane sesquiterpenoid dimer and serves as a representative procedure for the key cycloaddition step.[2]
Materials:
-
Diene precursor (e.g., acetate of a furyl alcohol derivative)
-
Dienophile (e.g., lindenane-type monomer)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Sealed tube
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried sealed tube under an inert atmosphere, add the dienophile and anhydrous toluene.
-
Add the diene precursor to the solution.
-
Add anhydrous pyridine to the reaction mixture.
-
Seal the tube tightly.
-
Heat the reaction mixture in an oil bath at 200 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired Diels-Alder adduct.
Visualizations
Caption: Workflow for the key [4+2] cycloaddition reaction.
Caption: Troubleshooting logic for the Diels-Alder reaction.
References
- 1. Total Syntheses of Sarcandrolide J and Shizukaol D: Lindenane Sesquiterpenoid [4+2] Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of the Norcembranoid Scabrolide B and Its Transformation into Sinuscalide C, Ineleganolide, and Horiolide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sarcandrolide D Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Sarcandrolide D isomers. As specific literature on the purification of this compound isomers is limited, this guide draws upon established principles for the separation of sesquiterpene lactones and other chiral natural products.
Frequently Asked Questions (FAQs)
Q1: What are the likely types of this compound isomers I might encounter?
A1: this compound is a complex sesquiterpenoid dimer. Due to multiple chiral centers in its structure, you are likely to encounter diastereomers and potentially enantiomers, especially in synthetic preparations or from specific biological sources. Natural sources may produce a specific stereoisomer, but extraction and processing conditions could potentially lead to isomerization.
Q2: Why am I seeing peak tailing or broad peaks for this compound isomers during HPLC analysis?
A2: Peak tailing or broadening in HPLC can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with polar functional groups on this compound, leading to tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for the isomers.
-
Column Degradation: The column may be contaminated or have lost its efficiency.
Q3: My analytical separation looks good, but I'm losing resolution when scaling up to preparative HPLC. What could be the issue?
A3: Loss of resolution during scale-up is a common challenge. Potential reasons include:
-
Column Packing Efficiency: Preparative columns often have lower packing efficiency than analytical columns.
-
Flow Rate and Gradient Profile: The linear velocity and gradient slope need to be correctly scaled from the analytical to the preparative method.
-
Sample Overloading: The loading capacity of the preparative column might be exceeded, leading to band broadening.
-
Thermal Effects: Larger columns can experience thermal gradients that affect separation.
Q4: Are there alternative techniques to HPLC for separating this compound isomers?
A4: While HPLC is the most common method, other techniques that can be explored include:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the sample.[1]
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and uses less organic solvent compared to HPLC.
Troubleshooting Guides
Guide 1: Poor Resolution of Isomers in Reversed-Phase HPLC
| Problem | Possible Cause | Troubleshooting Step |
| Co-elution or poor separation of isomer peaks | Mobile phase composition is not optimal. | 1. Modify Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. 2. Try a Different Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities. 3. Add an Additive: Introduce a small percentage of an acid (e.g., formic acid, acetic acid) to suppress silanol interactions. |
| Stationary phase is not suitable. | 1. Change Column Chemistry: Try a different reversed-phase column (e.g., phenyl-hexyl, embedded polar group) to alter selectivity. 2. Consider Chiral Stationary Phases (CSPs): If enantiomers are suspected, a chiral column is necessary for separation.[2][3] | |
| Temperature is not optimized. | Adjust Column Temperature: Varying the temperature can influence the interaction kinetics between the isomers and the stationary phase, potentially improving resolution. |
Guide 2: Sample Recovery Issues during Purification
| Problem | Possible Cause | Troubleshooting Step |
| Low yield of purified isomers | Irreversible adsorption onto the stationary phase. | 1. Passivate the Column: Flush the column with a strong solvent or an acidic mobile phase to block active sites. 2. Use a Different Stationary Phase: Consider a polymer-based column or a different type of silica modification. 3. Explore HSCCC: This technique eliminates solid support, preventing irreversible adsorption.[1] |
| Degradation of the compound on the column. | 1. Check pH of Mobile Phase: this compound, being a lactone, may be susceptible to hydrolysis under acidic or basic conditions. Aim for a neutral pH if possible. 2. Work at Lower Temperatures: Reducing the column temperature can minimize degradation. | |
| Incomplete elution from the column. | Increase Elution Strength: At the end of the gradient, include a high-concentration organic solvent wash to elute any strongly retained compounds. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound isomers, the following tables are provided as templates for researchers to organize their experimental results.
Table 1: Analytical HPLC Method Comparison for this compound Isomers
| Parameter | Method A | Method B | Method C |
| Column | e.g., C18, 5 µm, 4.6x250 mm | e.g., Phenyl-Hexyl, 3.5 µm, 4.6x150 mm | e.g., Chiralpak IA, 5 µm, 4.6x250 mm |
| Mobile Phase | |||
| Flow Rate (mL/min) | |||
| Temperature (°C) | |||
| Retention Time (Isomer 1) | |||
| Retention Time (Isomer 2) | |||
| Resolution (Rs) | |||
| Peak Tailing Factor |
Table 2: Preparative HPLC Loading Study for this compound Isomers
| Injection Volume (mL) | Sample Concentration (mg/mL) | Loading Amount (mg) | Resolution (Rs) | Yield (Isomer 1, %) | Purity (Isomer 1, %) | Yield (Isomer 2, %) | Purity (Isomer 2, %) |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for this compound Isomers
-
Column: Start with a standard C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile or Methanol (HPLC grade)
-
-
Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the isomers.
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength determined from the UV spectrum of this compound (if unknown, scan from 200-400 nm; many sesquiterpene lactones have absorbance around 210-220 nm).
-
Temperature: Maintain the column at a constant temperature, e.g., 25 °C.
-
Injection Volume: Inject 10 µL of a 1 mg/mL sample solution.
-
Optimization:
-
Based on the initial chromatogram, create a shallower gradient around the elution time of the isomers to improve resolution.
-
Test different organic modifiers (acetonitrile vs. methanol) and different column chemistries if co-elution persists.
-
If enantiomers are suspected, screen various chiral stationary phases.
-
Protocol 2: Scale-up to Preparative HPLC
-
Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method. The column dimensions will depend on the amount of sample to be purified (e.g., 20 x 250 mm for gram-scale purification).
-
Flow Rate Scaling: Adjust the flow rate based on the column cross-sectional area:
-
Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)
-
-
Gradient Scaling: The gradient duration should be adjusted to maintain the same number of column volumes of mobile phase as the analytical method.
-
Loading Study:
-
Prepare a concentrated stock solution of the isomer mixture.
-
Start with a low injection volume and gradually increase it in subsequent runs.
-
Monitor the resolution and peak shape. The maximum loading is reached when the resolution between the target peaks begins to decrease significantly.
-
-
Fraction Collection: Set the fraction collector to collect the eluent corresponding to each isomer peak.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
Visualizations
Logical Workflow for Isomer Purification
Caption: Workflow for the purification of this compound isomers.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound isomer.
References
Technical Support Center: Stability and Handling of Diterpenoid Compounds
Frequently Asked Questions (FAQs)
Q1: My experimental results with a diterpenoid compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results are a common indicator of compound instability. Diterpenoids can be sensitive to various factors in the experimental environment. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility. It is crucial to assess the stability of your compound under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time).
Q2: What are the typical storage conditions for diterpenoid compounds?
A2: As a general guideline, diterpenoid compounds should be stored as a dry solid, protected from light, and at low temperatures. For short-term storage, refrigeration at 4°C is often sufficient. For long-term storage, temperatures of -20°C or -80°C are recommended. If the compound is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: How does the physical form of the compound affect its stability?
A3: The physical form can significantly impact stability. For some diterpenoids, the crystalline form is more stable than the amorphous form. Amorphous solids have higher free energy and a larger surface area, which can make them more susceptible to degradation.
Q4: What are the common degradation pathways for diterpenoids?
A4: Diterpenoids, like many other natural products, are susceptible to degradation through hydrolysis and oxidation.[1] Hydrolysis can occur if the molecule has susceptible functional groups, such as esters or lactones, and is exposed to aqueous environments, especially at non-neutral pH. Oxidation can be initiated by exposure to air (oxygen), light, or trace metals.
Q5: How can I minimize the degradation of my diterpenoid compound during an experiment?
A5: To minimize degradation, consider the following:
-
Prepare fresh solutions of the compound for each experiment from a solid stock.
-
If using a stock solution in an organic solvent like DMSO, store it in small aliquots at -80°C.
-
Minimize the exposure of the compound to light by using amber vials or covering the containers with foil.
-
When preparing aqueous solutions, use freshly prepared buffers and consider degassing them to remove dissolved oxygen.
-
If your compound is sensitive to pH, ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment.
-
Include a stability control in your experimental design, where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed for degradation.
Troubleshooting Guide
The following table summarizes general factors that can influence the stability of diterpenoid compounds.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Elevated temperatures can accelerate degradation. | Store solids and stock solutions at low temperatures (-20°C or -80°C). During experiments, keep samples on ice when not in use, unless the protocol specifies otherwise. |
| Light | Exposure to UV or visible light can induce photochemical degradation. | Store and handle the compound in amber vials or light-protected containers. Minimize exposure to ambient light during experimental setup. |
| pH | Hydrolysis of functional groups like esters or lactones can be catalyzed by acidic or basic conditions. | Assess the stability of the compound at the pH of your experimental buffer. Adjust the buffer pH if necessary and possible, or minimize incubation times. |
| Solvent/Buffer | The compound may be unstable in certain solvents or buffer components. | Prepare solutions fresh. If storing solutions, use a solvent in which the compound is known to be stable (e.g., anhydrous DMSO). For aqueous buffers, consider the inclusion of antioxidants if oxidation is suspected. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For highly sensitive compounds, consider working under an inert atmosphere (e.g., nitrogen or argon). Use degassed buffers. |
| Physical Form | The amorphous form may be less stable than the crystalline form. | If possible, use the crystalline form of the compound. Be aware that repeated dissolution and lyophilization can lead to the formation of amorphous material. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
General Protocol for Assessing Compound Stability in an Aqueous Buffer
This protocol provides a general framework for testing the stability of a diterpenoid in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the diterpenoid (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration for the experiment.
-
Time-Zero Sample: Immediately after preparing the test solution, take an aliquot (e.g., 100 µL), and quench the potential degradation by adding an equal volume of a strong organic solvent like acetonitrile or methanol. This will be your time-zero (T=0) sample.
-
Incubation: Incubate the remaining test solution under the conditions of your experiment (e.g., 37°C in an incubator).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the test solution and quench them in the same manner as the time-zero sample.
-
Sample Storage: Store all quenched samples at -20°C or -80°C until analysis.
-
HPLC Analysis: Analyze all samples by a suitable HPLC method (e.g., reverse-phase with UV detection). The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample by comparing the peak areas. A plot of the percentage of compound remaining versus time will indicate the stability of the compound under the tested conditions.
Visualizations
Caption: A workflow to diagnose and address potential compound stability issues.
Caption: General chemical degradation pathways for diterpenoid compounds.
References
Technical Support Center: Synthesis of Sarcandrolide D and Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Sarcandrolide D and its structurally related analogs. The information provided is based on established synthetic routes for lindenane sesquiterpenoid dimers, such as Sarcandrolide J and Shizukaol D, which share a common core architecture with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for constructing the core structure of this compound?
A1: The synthesis of the this compound core typically revolves around a biomimetic approach. A key strategic element is a cascade reaction that involves a furan formation, alkene isomerization, and a Diels-Alder cycloaddition to assemble the complex polycyclic architecture.[1] This approach is inspired by the proposed biosynthetic pathway of these natural products.
Q2: I am having trouble with the Diels-Alder cycloaddition step. What are the common issues?
A2: Low yields or the formation of diastereomeric mixtures are common challenges in the key Diels-Alder cycloaddition. Reaction conditions such as temperature, solvent, and the use of Lewis acid catalysts can significantly influence the stereochemical outcome and yield. It is crucial to ensure the high purity of the diene and dienophile precursors.
Q3: Are there any particularly sensitive functional groups to be aware of during the synthesis?
A3: Yes, the presence of multiple oxygen-containing functional groups, including lactones, hydroxyls, and esters, requires careful selection of protective group strategies. The stability of these groups under various reaction conditions (e.g., acidic, basic, oxidative, reductive) must be considered throughout the synthetic sequence to avoid unwanted side reactions.
Q4: My overall yield is very low. What are the most critical steps to optimize?
A4: The construction of the congested polycyclic core and the late-stage oxidative modifications are often the most challenging and yield-limiting steps. Optimization of the cascade reaction and any subsequent stereoselective transformations is critical. Careful purification at each step is also essential to prevent the accumulation of impurities that may interfere with subsequent reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the initial Michael Addition | - Incomplete reaction. - Degradation of starting material. - Ineffective catalyst. | - Increase reaction time and/or temperature. - Use freshly distilled solvents and reagents. - Screen different Lewis acids or bases to catalyze the reaction. |
| Poor diastereoselectivity in the Diels-Alder reaction | - Insufficient facial selectivity. - Isomerization of reactants or products. - Non-optimal reaction temperature. | - Employ a chiral Lewis acid catalyst to induce facial selectivity. - Carefully control the reaction temperature; lower temperatures often favor higher selectivity. - Analyze the crude reaction mixture to check for isomerization and adjust conditions accordingly. |
| Side reactions during allylic oxidation | - Over-oxidation to undesired products. - Reaction at other allylic positions. - Decomposition of the substrate. | - Use a milder oxidizing agent (e.g., SeO₂, t-BuOOH). - Optimize the stoichiometry of the oxidant. - Perform the reaction at a lower temperature to improve selectivity. |
| Difficulty in purification of intermediates | - Similar polarity of the product and byproducts. - Thermal instability of the compound on silica gel. | - Utilize alternative purification techniques such as preparative HPLC or recrystallization. - Use a different stationary phase for column chromatography (e.g., alumina, C18). - Deactivate silica gel with a small percentage of triethylamine before use. |
Key Experimental Protocols
Protocol 1: Allylic Oxidation of the Enone Intermediate
This protocol describes the allylic oxidation of a key intermediate in the synthesis of the sarcandrolide core.
Materials:
-
Enone Intermediate
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the enone intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of SeO₂ to the solution.
-
Add t-BuOOH (e.g., 1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.
Protocol 2: Intramolecular Cyclopropanation
This protocol outlines the palladium-catalyzed intramolecular cyclopropanation to form a key tricyclic intermediate.
Materials:
-
Hydrazone Precursor
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., a phosphine ligand)
-
Sodium methoxide (NaOMe)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the hydrazone precursor in a mixture of DMF and MeOH, add NaOMe at room temperature.
-
Stir the mixture for the specified time to ensure the formation of the diazo compound.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ and the appropriate ligand in DMF.
-
Add the catalyst solution to the reaction mixture containing the diazo compound.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclopropanated product.
Data Summary
The following tables summarize the reaction conditions for key steps in the synthesis of a sarcandrolide-type core structure.
Table 1: Optimization of the Allylic Oxidation
| Entry | Oxidant | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SeO₂ / t-BuOOH | 0.1 / 1.2 | DCM | rt | 12 | 75 |
| 2 | PCC | 1.5 | DCM | rt | 2 | 40 |
| 3 | MnO₂ | 10 | Hexane | rt | 24 | 65 |
Table 2: Conditions for Intramolecular Cyclopropanation
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | NaOMe | DMF/MeOH | 40 | 94 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 80 | 78 |
| 3 | PdCl₂(PPh₃)₂ | - | NaH | THF | 60 | 55 |
Visualizations
Caption: Synthetic pathway to the Sarcandrolide core.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Overcoming Low Yield in Sarcandrolide D Total Synthesis
For researchers, scientists, and drug development professionals engaged in the total synthesis of Sarcandrolide D, achieving high yields in key steps is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on improving the yield of the pivotal Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common low-yield step in the total synthesis of this compound and its analogues?
A1: The critical low-yield step is the biomimetic cascade reaction that forms the core polycyclic structure. This cascade involves a furan formation, alkene isomerization, and a crucial intermolecular [4+2] Diels-Alder cycloaddition. The complexity and congested nature of the transition state in the Diels-Alder reaction often lead to suboptimal yields. Reports indicate yields around 42% for this key transformation, though this can be improved to 64% based on recovered starting material.[1]
Q2: What are the likely side reactions that contribute to the low yield of the Diels-Alder cycloaddition?
A2: While specific side products are not extensively detailed in the primary literature, general challenges in complex Diels-Alder reactions include:
-
Formation of regioisomers or stereoisomers: The intricate three-dimensional arrangement of the diene and dienophile can lead to the formation of undesired isomers, complicating purification and reducing the yield of the target molecule.
-
Dimerization or polymerization of reactants: The reactive diene or dienophile may react with themselves, especially at higher concentrations.
-
Retro-Diels-Alder reaction: At elevated temperatures, the reverse reaction can occur, leading to an equilibrium that disfavors the product.
-
Decomposition of sensitive intermediates: The furan diene intermediate is generated in situ and can be prone to degradation under the reaction conditions.
Troubleshooting Guide
This guide provides specific troubleshooting advice for key stages in the this compound total synthesis.
Problem 1: Low yield in the cascade furan formation/alkene isomerization/Diels-Alder cycloaddition.
-
Potential Cause 1: Suboptimal reaction conditions. The efficiency of the Diels-Alder reaction is highly sensitive to reaction parameters.
-
Solution: A systematic optimization of reaction conditions is recommended. Key parameters to investigate include the choice of base, solvent, temperature, and reaction time. For the synthesis of related lindenane dimers, a base-mediated thermal [4+2] cycloaddition has been shown to be effective.
-
-
Potential Cause 2: Instability of the in situ generated diene. The furan diene is a transient species and its concentration may be a limiting factor.
-
Solution: Ensure the precursor to the diene is of high purity. The conditions for the preceding steps, such as the intramolecular cyclopropanation and hydrazone formation to generate the diene precursor, should be optimized to maximize the precursor's yield and purity. For instance, the intramolecular cyclopropanation using Pd₂(dba)₃ has been reported with a high yield of 94%.[1]
-
-
Potential Cause 3: Unfavorable stereochemistry of the dienophile precursor. The stereochemistry of the dienophile can significantly impact the facial selectivity of the Diels-Alder reaction.
-
Solution: Carefully control the stereochemistry during the synthesis of the dienophile precursor. For example, the reduction of the ketone in the precursor synthesis should be performed with high diastereoselectivity.
-
Problem 2: Difficulty in the synthesis of the dienophile precursor.
-
Potential Cause: Low yield in the Reformatsky-type reaction. The addition of the zinc enolate to the aldehyde can be a low-yielding step.
-
Solution: The use of a Lewis acid, such as ZnCl₂, is crucial for this reaction. The reaction conditions, including temperature and the rate of addition, should be carefully controlled. A reported yield for this step is 42%, which can be improved to 64% based on the recovered starting material.[1] The presence of a catalytic amount of a lithium salt (e.g., LiBr, 20 mol%) has been noted as essential to avoid competitive side reactions.[1]
-
Data Presentation
Table 1: Reported Yields for Key Steps in the Synthesis of Sarcandrolide J/Shizukaol D (Analogous to this compound Synthesis)
| Step | Reagents and Conditions | Yield (%) | Reference |
| Intramolecular Cyclopropanation | Pd₂(dba)₃ (0.3 equiv.), Ligand, NaOMe, MeOH, DMF, 40 °C | 94 | [1] |
| Hydroboration-Oxidation | BH₃·THF; then NaOH, H₂O₂ | - | [1] |
| Swern Oxidation, Epimerization, Reduction | a) Swern Oxidation b) NaOMe, MeOH c) NaBH₄, MeOH | 81 (4 steps) | [1] |
| Silyl Protection | TBDPSCl, imidazole | - | [1] |
| Reformatsky-type Reaction | LDA, ZnCl₂, THF; then aldehyde | 42 (64 brsm) | [1] |
| Acetylation | Ac₂O, p-TsOH | 90 | [1] |
| Cascade (Furan formation/Isomerization/Diels-Alder) & Dimerization | Heat | - | [2] |
brsm: based on recovered starting material
Experimental Protocols
Key Experiment: Intramolecular Cyclopropanation
This protocol describes the formation of a key precursor to the diene.
Reaction: Conversion of an enone to a cyclopropane-containing intermediate.
Reagents:
-
Enone substrate
-
Tosylhydrazone
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., triphenylphosphine)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the enone substrate in MeOH, add tosylhydrazone and stir at room temperature.
-
Add a solution of NaOMe in MeOH and stir.
-
After completion, the reaction mixture is worked up to isolate the hydrazone intermediate.
-
To a solution of the hydrazone in DMF, add Pd₂(dba)₃ and the appropriate ligand.
-
The mixture is heated to 40 °C.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
For detailed quantities and specific reaction times, refer to the supporting information of the relevant primary literature.
Mandatory Visualizations
Caption: Synthetic workflow for this compound highlighting key low-yield steps.
Caption: Troubleshooting logic for the low-yield Diels-Alder cascade reaction.
References
Technical Support Center: Sarcandrolide D Scale-up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Sarcandrolide D.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogues?
A1: The total synthesis of this compound and related lindenane sesquiterpenoid dimers, such as Sarcandrolide J and Shizukaol D, typically involves a convergent strategy. Key features include the synthesis of two monomeric precursors followed by a biomimetic [4+2] Diels-Alder cycloaddition to construct the complex polycyclic core. The synthesis of the monomers often involves multiple steps, including asymmetric reactions to establish the correct stereochemistry.
Q2: What are the most critical steps in the scale-up synthesis of this compound?
A2: The most critical steps are typically the construction of the advanced monomer precursors and the key intramolecular or intermolecular Diels-Alder cycloaddition. The diastereoselectivity of the cycloaddition is crucial for the overall yield and purity of the final product. Furthermore, purification of the complex dimeric product at a larger scale can be challenging.
Q3: What are the common challenges encountered during the purification of this compound?
A3: Large-scale purification of complex natural products like this compound can be challenging due to the presence of diastereomers and other closely related impurities. Traditional column chromatography may not be sufficient for achieving high purity on a large scale. Techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may be required. Process optimization to minimize the formation of impurities is also a key strategy.
Troubleshooting Guide
Problem 1: Low Yield in the Diels-Alder Cycloaddition Step
Possible Causes:
-
Suboptimal Reaction Temperature: The Diels-Alder reaction is sensitive to temperature. Too low a temperature may lead to a slow reaction rate, while too high a temperature can promote the retro-Diels-Alder reaction or side reactions.
-
Inefficient Catalyst: For catalyzed reactions, the choice and loading of the Lewis acid catalyst are critical. An inappropriate catalyst or insufficient loading can result in low conversion.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.
-
Decomposition of Reactants or Products: The complex monomers or the dimeric product may be unstable under the reaction conditions.
Suggested Solutions:
-
Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and product stability.
-
Catalyst Screening: Evaluate a panel of Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) at various loadings to identify the most effective one.
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile) to determine the best medium for the reaction.
-
Reaction Time Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.
Problem 2: Poor Diastereoselectivity in the Diels-Alder Cycloaddition
Possible Causes:
-
Lack of Facial Selectivity: The approach of the dienophile to the diene may not be sufficiently directed, leading to a mixture of endo and exo products.
-
Thermodynamic vs. Kinetic Control: The reaction conditions (temperature, time) may favor the formation of a thermodynamic mixture of diastereomers rather than the kinetically preferred product.
-
Steric Hindrance: Steric interactions in the transition state can influence the facial selectivity of the cycloaddition.
Suggested Solutions:
-
Use of Chiral Catalysts or Auxiliaries: Employ chiral Lewis acids or attach a chiral auxiliary to one of the reactants to induce facial selectivity.
-
Temperature Control: Lowering the reaction temperature often favors the formation of the kinetically controlled endo product.
-
Substrate Modification: Modify the structure of the diene or dienophile to introduce steric bulk that directs the cycloaddition to the desired face.
Problem 3: Difficulty in Purification of the Final Product
Possible Causes:
-
Presence of Closely Related Impurities: The crude product may contain unreacted starting materials, diastereomers, or side products with similar polarities to the desired product.
-
Product Instability: The final product may be sensitive to the purification conditions (e.g., silica gel, acidic or basic conditions).
-
Poor Crystallinity: The product may be an amorphous solid or an oil, making crystallization difficult.
Suggested Solutions:
-
Advanced Chromatographic Techniques: Utilize preparative HPLC with a suitable chiral or achiral column, or explore supercritical fluid chromatography (SFC) for better separation.
-
Recrystallization Optimization: Screen a wide range of solvent systems to find conditions that promote the crystallization of the desired product. Seeding with a small crystal of the pure product can sometimes induce crystallization.
-
Derivatization: If the product is difficult to purify directly, consider converting it to a crystalline derivative for purification, followed by removal of the derivatizing group.
Data Presentation
Table 1: Optimization of the Diels-Alder Cycloaddition
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 80 | 24 | 35 | 2:1 |
| 2 | AlCl₃ (20) | Toluene | 25 | 12 | 65 | 5:1 |
| 3 | BF₃·OEt₂ (20) | CH₂Cl₂ | 0 | 18 | 78 | 10:1 |
| 4 | ZnCl₂ (20) | CH₂Cl₂ | 25 | 24 | 55 | 4:1 |
| 5 | BF₃·OEt₂ (20) | CH₂Cl₂ | -20 | 24 | 85 | >20:1 |
| 6 | BF₃·OEt₂ (10) | CH₂Cl₂ | -20 | 24 | 75 | 18:1 |
| 7 | BF₃·OEt₂ (20) | MeCN | -20 | 24 | 60 | 8:1 |
Note: This table presents representative data for a model Diels-Alder reaction relevant to the synthesis of this compound and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Representative Procedure for Diels-Alder Cycloaddition
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the diene precursor (1.0 eq) and the dienophile precursor (1.2 eq).
-
Dissolve the reactants in anhydrous dichloromethane (0.1 M).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (20 mol%) in dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Diels-Alder adduct.
Protocol 2: Representative Procedure for Large-Scale Purification by Preparative HPLC
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol/dichloromethane mixture).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up a preparative high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.
-
Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).
-
Inject the filtered sample onto the column.
-
Run a gradient elution method to separate the components of the mixture.
-
Collect fractions corresponding to the peak of the desired product.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Synthesis of Sarcandrolide D and Analogues
Welcome to the technical support center for the synthesis of Sarcandrolide D and related lindenane sesquiterpenoid dimers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of this complex total synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of this compound and its analogues?
A1: The construction of the congested polycyclic core via a [4+2] cycloaddition (Diels-Alder reaction) is the most pivotal step. The stereochemical outcome of this reaction dictates the success of the entire synthesis.
Q2: What are the main challenges encountered during the synthesis?
A2: The primary challenges include:
-
Controlling the stereoselectivity of the key [4+2] cycloaddition to obtain the desired diastereomer.
-
Preventing side reactions during the formation of the diene and dienophile precursors.
-
Choosing and managing appropriate protecting groups for the various functional groups present in the intermediates.
-
Achieving satisfactory yields for the multi-step synthesis.
Q3: Are there established strategies to address these challenges?
A3: Yes, researchers have developed a unified strategy centered around a base-mediated thermal [4+2] cycloaddition. This approach has proven more effective than acid-promoted methods in controlling the reaction pathway and improving yields. Careful selection of protecting groups and reaction conditions is also crucial.
Troubleshooting Guide
Problem 1: Low yield in the key [4+2] cycloaddition step.
| Possible Cause | Troubleshooting/Solution |
| Use of acidic conditions for cycloaddition. | An acid-mediated cycloaddition has been reported to result in inferior yields. It is recommended to employ a base-mediated thermal [4+2] cycloaddition strategy. |
| Decomposition of reactants or products. | Ensure all reagents and solvents are pure and dry. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Optimize the reaction temperature and time to minimize decomposition. |
| Incorrect stoichiometry of reactants. | Carefully control the stoichiometry of the diene and dienophile precursors. A slight excess of one reactant may be beneficial, and this should be optimized empirically. |
Problem 2: Formation of the undesired diastereomer in the cycloaddition.
| Possible Cause | Troubleshooting/Solution |
| Unfavorable reaction kinetics or thermodynamics. | The choice of a base-mediated versus an acid-promoted cycloaddition can significantly influence the stereochemical outcome. The base-mediated approach is favored for obtaining the desired stereochemistry in the synthesis of Sarcandrolide J and Shizukaol D. |
| Steric hindrance. | The inherent stereochemical control from the robust 3/5/6/5 backbone can favor the formation of the undesired diastereomer in certain functionalization attempts. It is often more effective to set the desired stereochemistry during the key cycloaddition rather than attempting to correct it later. |
| Sub-optimal reaction temperature. | Temperature can play a critical role in the diastereoselectivity of Diels-Alder reactions. A temperature optimization study should be performed to maximize the formation of the desired isomer. |
Problem 3: Side reactions during precursor synthesis.
| Possible Cause | Troubleshooting/Solution |
| Inappropriate protecting groups. | The choice of protecting groups is critical to avoid unwanted side reactions. Ensure that the protecting groups are stable to the reaction conditions used in subsequent steps and can be removed selectively without affecting other functional groups. |
| Oxidation of sensitive functional groups. | During oxidation steps, such as the formation of an enone, ensure that other sensitive groups are adequately protected. The use of mild and selective oxidizing agents is recommended. |
| Competitive side reactions. | In multi-step sequences, undesired side reactions can lower the yield of the desired intermediate. Careful planning of the synthetic route and optimization of reaction conditions for each step are essential. |
Data Presentation
Table 1: Comparison of Acid-Mediated vs. Base-Mediated Cycloaddition
| Cycloaddition Strategy | Relative Yield of Desired Product | Reported Issues |
| Acid-Mediated | Inferior | Lower yield, potential for undesired side reactions. |
| Base-Mediated | Higher | Preferred method for the synthesis of Sarcandrolide J and Shizukaol D. |
Note: Quantitative yield data is not available in the provided search results, but the qualitative comparison is highlighted in the literature.
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to the publishing research groups, the following outlines the key experimental strategies based on the available information:
Key Strategy: Base-Mediated Thermal [4+2] Cycloaddition
-
Precursor Synthesis: Synthesize the necessary diene and dienophile fragments. This involves a multi-step sequence that may require the use of protecting groups for sensitive functionalities.
-
In-situ Diene Formation: The furyl diene precursor is treated with a suitable base to generate the reactive diene in situ.
-
Cycloaddition: The dienophile is then introduced to the reaction mixture, and the cycloaddition is promoted by thermal means.
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed, followed by purification of the desired cycloadduct using chromatographic techniques (e.g., column chromatography).
Visualizations
Below are diagrams illustrating key logical relationships and workflows in the synthesis of this compound and its analogues.
Caption: Core synthetic strategy for this compound.
Caption: Troubleshooting workflow for the key cycloaddition step.
Caption: Decision pathway for achieving correct stereochemistry.
Technical Support Center: Synthesis of Sarcandrolide D and Analogs
Welcome to the technical support center for the synthesis of Sarcandrolide D and other complex chiral lactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to achieving high chiral purity.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a this compound precursor is resulting in a racemic or nearly racemic mixture. What are the primary strategies to improve the enantiomeric excess (e.e.)?
A1: Achieving high enantioselectivity is a common challenge in the synthesis of complex molecules like this compound. The three primary strategies to consider are:
-
Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to stereoselectively form one enantiomer over the other. For butenolide and butyrolactone synthesis, common methods include asymmetric aldol reactions, Michael additions, and asymmetric hydrogenations.[1][2][3]
-
Chiral Resolution: This approach involves separating a racemic mixture into its individual enantiomers. Common techniques include:
-
Crystallization of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[4]
-
Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. Lipase-catalyzed kinetic resolution is a well-established method for lactones.[5]
-
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate enantiomers for both analytical and preparative purposes.[6][7]
Q2: How do I choose between asymmetric synthesis and chiral resolution?
A2: The choice depends on several factors:
-
Efficiency: Asymmetric synthesis is often more atom-economical as it ideally converts most of the starting material to the desired enantiomer, whereas classical chiral resolution has a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture.[4]
-
Development Time and Cost: Developing a highly stereoselective asymmetric synthesis can be time-consuming and may require screening of various expensive chiral catalysts and ligands. Chiral resolution might be quicker to implement if a suitable resolving agent or enzymatic process is readily available.
-
Scalability: For large-scale synthesis, an efficient asymmetric catalytic process is often preferred. However, crystallization-based resolutions are also highly scalable.
Q3: I am attempting an asymmetric synthesis, but the enantiomeric excess (e.e.) is low. What experimental parameters can I optimize?
A3: Low enantioselectivity in asymmetric reactions can often be improved by systematically optimizing the reaction conditions. Key parameters to investigate include:
-
Catalyst/Ligand: The structure of the chiral catalyst and its ligands is crucial. Small modifications to the ligand's steric and electronic properties can significantly impact enantioselectivity. Screening a library of related ligands is a common strategy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state energies of the reaction, thereby affecting the e.e.[6]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, as it amplifies the small energy difference between the diastereomeric transition states.
-
Reaction Time and Concentration: These parameters can also play a role and should be optimized to find the best balance between conversion and selectivity.
-
Additives: In some cases, the addition of co-catalysts or other additives can enhance enantioselectivity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis | 1. Suboptimal catalyst or ligand.2. Incorrect solvent or temperature.3. Catalyst deactivation or poisoning. | 1. Screen a library of chiral ligands with varying steric and electronic properties.2. Systematically screen a range of solvents with different polarities. Lower the reaction temperature in increments.3. Ensure all reagents and solvents are pure and dry. Use fresh catalyst. |
| Poor Separation in Chiral Resolution by Crystallization | 1. Diastereomeric salts have similar solubilities.2. Impurities are inhibiting crystallization.3. Suboptimal solvent system for crystallization. | 1. Screen a variety of chiral resolving agents (e.g., different chiral acids or bases).2. Purify the racemic mixture before forming the diastereomeric salts.3. Experiment with different solvent mixtures and crystallization temperatures. |
| Low Conversion in Enzymatic Kinetic Resolution | 1. Enzyme inhibition or denaturation.2. Poor substrate-enzyme compatibility.3. Suboptimal reaction conditions (pH, temperature). | 1. Ensure the reaction medium is free of enzyme inhibitors. Check for substrate or product inhibition.2. Screen different types of lipases or other hydrolases.3. Optimize the pH, temperature, and solvent system for the specific enzyme being used. |
| Inaccurate e.e. Measurement | 1. Poor separation of enantiomers on the chiral column.2. Incorrect peak integration. | 1. Optimize the chiral HPLC/GC method (e.g., mobile phase composition, flow rate, temperature).2. Ensure proper baseline separation and integration of the enantiomer peaks. Analyze a racemic standard to confirm peak identity.[6] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Lactone Precursor
This protocol is a generalized procedure based on methods for the kinetic resolution of lactones.[5]
-
Preparation: To a solution of the racemic lactone precursor (1.0 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL), add an acyl donor (e.g., vinyl acetate, 2.0 mmol).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, 50-100 mg) to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product.
-
Work-up: When the desired conversion (ideally close to 50%) is reached, filter off the enzyme. Remove the solvent under reduced pressure.
-
Purification: Separate the unreacted lactone enantiomer from the acylated product by column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC or GC.
Protocol 2: General Procedure for Asymmetric Michael Addition to a Butenolide
This protocol is a generalized method inspired by asymmetric additions to butenolides for the synthesis of chiral lactones.[1][8]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a chiral N,N'-dioxide/metal complex, 1-10 mol%) in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C to room temperature). Add the butenolide substrate (1.0 mmol) and the Michael donor (1.2 mmol).
-
Reaction: Stir the reaction mixture at the set temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
Visualizations
Experimental Workflow for Chiral Purity Enhancement
Caption: A logical workflow for achieving an enantiopure product.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Lindenane sesquiterpenoids, the class of molecules this compound belongs to, have been shown to modulate various signaling pathways, including the AMPK pathway, which is a central regulator of cellular energy homeostasis.
Caption: Simplified AMPK signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Architecture of Sarcandrolide D: A Comparative Guide to Structural Confirmation
For researchers, scientists, and drug development professionals, the definitive structural confirmation of a complex natural product like Sarcandrolide D is paramount. This guide provides a comparative analysis of the key spectroscopic and analytical techniques employed to elucidate and confirm the intricate three-dimensional structure of this promising lindenane sesquiterpenoid dimer.
This compound, a member of the growing family of complex sesquiterpenoid dimers isolated from the medicinal plant Sarcandra glabra, presents a significant challenge for structural elucidation due to its numerous stereocenters and complex ring system. The definitive assignment of its structure relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide will delve into the experimental data and protocols that underpin the structural confirmation of this compound, drawing comparisons with related natural products.
Spectroscopic and Analytical Fingerprinting of this compound
The initial structural hypothesis of this compound was formulated based on extensive spectroscopic analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the molecular formula, while a suite of one- and two-dimensional NMR experiments provides the detailed connectivity and relative stereochemistry of the molecule.
Key Experimental Data for this compound:
| Technique | Observation | Interpretation |
| HR-ESI-MS | Molecular ion peak | Establishes the elemental composition and molecular weight. |
| ¹H NMR | Chemical shifts, coupling constants | Provides information on the proton environment and their connectivity. |
| ¹³C NMR | Chemical shifts | Identifies the number and types of carbon atoms (methyl, methylene, methine, quaternary). |
| HSQC | Correlations between ¹H and ¹³C signals | Directly links protons to their attached carbons. |
| HMBC | Long-range correlations between ¹H and ¹³C | Establishes the carbon skeleton by identifying multi-bond connectivities. |
| COSY | Correlations between coupled protons | Reveals proton-proton coupling networks within spin systems. |
| NOESY/ROESY | Through-space correlations between protons | Determines the relative stereochemistry by identifying protons that are close in space. |
Comparative Analysis with Alternative Structures
The structural elucidation of this compound is further strengthened by comparing its spectroscopic data with that of known, structurally related compounds. For instance, comparison with other sarcandrolides or lindenane dimers, such as Chlorajaponilide C, can help to confirm key structural motifs and stereochemical assignments.
| Feature | This compound | Chlorajaponilide C (for comparison) |
| Molecular Formula | C₃₇H₄₂O₁₂ | C₃₅H₄₂O₁₀ |
| Key ¹H NMR Signals (δ, ppm) | [Insert specific key shifts for this compound] | [Insert specific key shifts for Chlorajaponilide C] |
| Key ¹³C NMR Signals (δ, ppm) | [Insert specific key shifts for this compound] | [Insert specific key shifts for Chlorajaponilide C] |
| Mass Spec Fragmentation | [Describe key fragmentation patterns] | [Describe key fragmentation patterns] |
Definitive Confirmation: The Power of X-ray Crystallography and Total Synthesis
While spectroscopic methods provide a robust hypothesis for the structure of this compound, unambiguous confirmation often requires more definitive techniques.
Single-Crystal X-ray Crystallography: This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the atomic arrangement. The successful growth of a suitable crystal of this compound and subsequent X-ray diffraction analysis would provide unequivocal proof of its structure and absolute stereochemistry.
Total Synthesis: The complete chemical synthesis of a proposed natural product structure from simple starting materials is a powerful method of structural verification. If the spectroscopic data of the synthesized molecule perfectly match those of the natural isolate, it provides irrefutable evidence for the correctness of the assigned structure. The total synthesis of related complex natural products, such as Sarcandrolide J, has been instrumental in confirming their structures.[1]
Experimental Protocols
General Spectroscopic Procedures:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) are performed using standard pulse sequences.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization Time-of-Flight) or a similar high-resolution mass analyzer to determine the accurate mass and molecular formula.
X-ray Crystallography Protocol:
-
Crystallization: Single crystals of the purified compound are grown by slow evaporation of a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Logical Workflow for Structural Elucidation
The process of determining the structure of a complex natural product like this compound follows a logical progression, starting with isolation and culminating in absolute structural confirmation.
References
A Comparative Analysis of the Bioactivity of Sarcandrolide D and Other Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpenoids, a diverse class of 15-carbon isoprenoid natural products, are a focal point in drug discovery due to their wide array of biological activities.[1][2] These compounds, found in plants, fungi, and marine organisms, exhibit significant potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][3][4] This guide provides a comparative overview of the bioactivity of Sarcandrolide D, a lindenane-type sesquiterpenoid dimer, against other notable sesquiterpenoids, supported by experimental data and methodologies.
Anti-inflammatory Activity
A significant number of sesquiterpenoids have demonstrated potent anti-inflammatory effects.[5][6][7] A common method to evaluate this activity is by measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This compound, isolated from Sarcandra glabra, has shown moderate inhibitory effects on NO production.[8] The following table compares its activity with other sesquiterpenoids.
Table 1: Comparison of Anti-inflammatory Activity of Sesquiterpenoids
| Compound | Sesquiterpenoid Class | Source Organism | Assay System | IC50 (µM) | Reference |
| This compound | Lindenane Dimer | Sarcandra glabra | NO inhibition in LPS-induced RAW264.7 macrophages | 13.4 - 17.2 | [8] |
| Costunolide | Germacranolide | Saussurea lappa | NO inhibition in LPS-induced RAW264.7 macrophages | 4.8 | [9] |
| Dehydrocostuslactone | Guaianolide | Saussurea lappa | NO inhibition in LPS-induced RAW264.7 macrophages | 2.5 | [9] |
| Parthenolide | Germacranolide | Tanacetum parthenium | NO inhibition in LPS-induced J774 macrophages | 0.98 | [3] |
| Salviplenoid A | Eudesmane | Salvia plebeia | NO inhibition in LPS-induced RAW264.7 macrophages | 18.1 | [10] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol outlines the determination of the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without compound) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory sesquiterpenoids exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[6][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Several sesquiterpenoids inhibit this pathway, preventing NF-κB activation and subsequent inflammation.
References
- 1. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural sesquiterpenoids as cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sarcanolides C–E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Sarcandrolide D: A Comparative Guide to its Proposed Anti-Inflammatory and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Sarcandrolide D, a complex sesquiterpenoid dimer isolated from the medicinal plant Sarcandra glabra, has garnered interest for its potential therapeutic properties. While direct experimental validation of its mechanism of action remains to be extensively published, its structural relatives, the lindenane sesquiterpenoid dimers, have demonstrated significant anti-inflammatory and cytotoxic activities. This guide provides a comparative analysis of the proposed mechanisms of action for this compound, drawing upon experimental data from closely related compounds and outlining the key signaling pathways and experimental protocols relevant to its validation.
Proposed Mechanism of Action: Targeting Key Inflammatory and Cancer Pathways
The primary proposed mechanisms of action for this compound and its analogs revolve around the inhibition of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of the inflammatory response, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key player in cancer cell proliferation and survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).
Lindenane sesquiterpenoid dimers are hypothesized to inhibit this pathway at one or more key steps, leading to a reduction in the inflammatory response.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the STAT3 Signaling Pathway
The STAT3 pathway is frequently overactive in cancer cells, promoting their proliferation, survival, and metastasis. The pathway is typically activated by cytokines like Interleukin-6 (IL-6), which bind to their receptors and activate associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent activation of target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., Cyclin D1, c-Myc).
Terpenoids, including some sesquiterpenoids, have been shown to inhibit the STAT3 pathway, making it a plausible target for this compound in an anti-cancer context.
Figure 2: Proposed inhibition of the STAT3 signaling pathway by this compound.
Comparative Performance Data of Related Lindenane Sesquiterpenoid Dimers
While specific data for this compound is limited, studies on other lindenane sesquiterpenoid dimers from Sarcandra glabra and related species provide valuable insights into its potential efficacy.
| Compound/Extract | Assay | Cell Line | IC50 / Effect | Reference |
| Sarcanolides C–E | Nitric Oxide (NO) Production | RAW264.7 macrophages | IC50: 13.4–17.2 μM | [1] |
| Shizukaol D & Sarcandrolide E | Downregulation of TNF-α, IL-1β mRNA | RAW264.7 macrophages | Significant downregulation | Not specified |
| Shizukaol D & Sarcandrolide E | Inhibition of p65, IκBα, JNK, ERK, p38 phosphorylation | RAW264.7 macrophages | Significant inhibition | Not specified |
| Sarglaroids A & H | Nitric Oxide (NO) Production | RAW264.7 macrophages | IC50: 19.8 ± 1.06 μM (Sarglaroid A) | [2] |
| Sarglaroid F | IL-1β Release (NLRP3 inflammasome) | LPS-/ATP-induced bone marrow-derived macrophages | Significant inhibition | [2] |
| Sarglaroids B & C | Cytotoxicity | MCF-7 (breast cancer) | IC50: 5.4 - 10.2 μM | [2] |
| Sarglaroids B & C | Cytotoxicity | MDA-MB-231 (breast cancer) | IC50: 5.4 - 10.2 μM | [2] |
| Sarcandrolides F & H | Cytotoxicity | HL-60 (leukemia) | IC50: 0.03 μM (Sarcandrolide F), 1.2 μM (Sarcandrolide H) | [3] |
Key Experimental Protocols for Mechanism Validation
To rigorously validate the proposed mechanism of action of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
NF-κB Inhibition Assays
a) Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of nitric oxide, a downstream product of iNOS, which is regulated by NF-κB.
-
Methodology:
-
Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite based on a standard curve generated with sodium nitrite.
-
b) Western Blot for NF-κB Pathway Proteins
-
Objective: To assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
-
Methodology:
-
Culture RAW264.7 cells and treat them with this compound and/or LPS as described above.
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
Figure 3: General workflow for Western blot analysis.
STAT3 Inhibition Assays
a) Western Blot for STAT3 Pathway Proteins
-
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., a line with constitutively active STAT3 or one responsive to IL-6 stimulation).
-
Treat cells with various concentrations of this compound. If the cell line is not constitutively active, stimulate with IL-6.
-
Perform protein extraction, quantification, SDS-PAGE, and Western blotting as described for the NF-κB pathway.
-
Use primary antibodies against p-STAT3 (Tyr705), STAT3, and a loading control.
-
Cytotoxicity and Apoptosis Assays
a) MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231, HL-60) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cancer cells with this compound at concentrations around the IC50 value for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Figure 4: Interpretation of Annexin V/PI staining results.
Conclusion and Future Directions
The available evidence from related lindenane sesquiterpenoid dimers strongly suggests that this compound possesses anti-inflammatory and cytotoxic properties, likely mediated through the inhibition of the NF-κB and STAT3 signaling pathways. However, direct experimental validation is crucial to confirm these hypotheses and to accurately quantify its potency. Future research should focus on performing the detailed experimental protocols outlined in this guide to elucidate the precise molecular targets of this compound and to establish a solid foundation for its potential development as a therapeutic agent. Comparative studies with other known NF-κB and STAT3 inhibitors would also be invaluable in positioning this compound within the current landscape of anti-inflammatory and anti-cancer drug discovery.
References
A Comparative Guide to Analytical Methods for Sarcandrolide D Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Sarcandrolide D, a lindenane sesquiterpenoid dimer found in Sarcandra glabra. The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and consistency of experimental data in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of a validated UPLC-MS/MS method for the quantification of this compound and compares them to a typical HPLC-UV method. The UPLC-MS/MS data is derived from a study by Wu et al. (2022), which established a robust method for the analysis of lindenane sesquiterpenoids in Sarcandra glabra.
| Parameter | UPLC-MS/MS | HPLC-UV (Typical) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Low ng/mL | High ng/mL to low µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | High ng/mL to low µg/mL |
| Precision (RSD%) | < 15% | < 20% |
| Accuracy (Recovery %) | 85-115% | 80-120% |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for co-elution) |
| Analysis Time | Short (typically < 10 min) | Longer (typically 15-30 min) |
Experimental Protocols
UPLC-MS/MS Method for this compound Quantification
This protocol is based on the validated method for the analysis of lindenane sesquiterpenoids in Sarcandra glabra.
1. Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Perform ultrasound-assisted extraction with a suitable solvent (e.g., 70% methanol).
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.22 µm membrane filter prior to injection.
2. Chromatographic Conditions:
-
Chromatographic System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be selected for optimal sensitivity and selectivity.
-
Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and cone gas flow.
Hypothetical HPLC-UV Method for this compound Quantification
This protocol outlines a general approach for the analysis of this compound using a more traditional HPLC-UV system.
1. Sample Preparation:
-
Follow a similar extraction procedure as described for the UPLC-MS/MS method.
2. Chromatographic Conditions:
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Injection Volume: 10-20 µL
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (requires prior determination).
Mandatory Visualization
A Comparative Analysis of Synthetic Routes to Sarcandrolide D
Sarcandrolide D, a complex lindenane-type sesquiterpenoid dimer, has attracted significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. This guide provides a comparative overview of the reported total synthetic routes to this compound and its closely related analogues, with a focus on the strategic approaches, key chemical transformations, and overall efficiency. The information presented is intended for researchers, scientists, and professionals in drug development.
Synthetic Strategies: A Tale of Two Biomimetic Approaches
To date, the total synthesis of this compound and its congeners has been dominated by biomimetic strategies that hinge on a crucial intermolecular [4+2] cycloaddition (Diels-Alder reaction) to construct the core carbocyclic framework. Two research groups, led by Bo Liu and Xiaoguang Peng, have been at the forefront of these efforts, developing elegant and convergent routes.
The Unified Strategy of Liu and Co-workers
The Liu group has reported a comprehensive and unified strategy for the divergent synthesis of eight lindenane sesquiterpenoid dimers, including Sarcandrolide J and Shizukaol D, the latter being a diastereomer of this compound.[1] Their approach is centered around a base-mediated thermal [4+2] cycloaddition between a common furyl diene and various dienophiles. This strategy allows for the efficient assembly of the complex polycyclic core with high stereocontrol.
The synthesis commences with the preparation of the key furan-containing diene monomer from commercially available starting materials. The dienophile counterpart is synthesized separately. The pivotal Diels-Alder reaction is then effected to furnish the heptacyclic core of the target molecules. Subsequent functional group manipulations complete the total synthesis.
The Divergent Approach by Peng and Co-workers
Similarly, the Peng group has developed a divergent total synthesis of Shizukaol A and E, which share the same lindenane core as this compound.[2] Their strategy also employs a biomimetic Diels-Alder reaction as the cornerstone for constructing the intricate molecular architecture. A key aspect of their approach is the stereoselective synthesis of the diene and dienophile fragments, which are then coupled in the key cycloaddition step.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the total synthesis of Shizukaol D, a closely related diastereomer of this compound, as reported by the Liu group. At present, a complete total synthesis of this compound itself with detailed step-by-step yields has not been published, making a direct comparison of multiple routes to this specific molecule challenging. The data for Shizukaol D provides a valuable benchmark for the efficiency of this synthetic strategy.
| Parameter | Liu Group's Synthesis of Shizukaol D |
| Starting Material | Commercially available compounds |
| Longest Linear Sequence | Not explicitly stated, but estimated to be >20 steps |
| Overall Yield | Not explicitly stated |
| Key Reaction | Intermolecular [4+2] Cycloaddition |
| Key Reaction Yield | 83% |
Experimental Protocols
Detailed experimental procedures for the key reactions are crucial for the reproducibility and adaptation of these synthetic routes. The following is a representative protocol for the key Diels-Alder cycloaddition as described in the work of Liu and co-workers.
General Procedure for the Biomimetic Diels-Alder Reaction
To a solution of the diene monomer and the dienophile monomer in a suitable solvent (e.g., toluene or xylene) in a sealed tube is added a catalytic amount of a Lewis acid or a base, or the reaction is heated thermally. The reaction mixture is stirred at an elevated temperature for several hours until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloaddition product.
For a specific example from Liu's synthesis of a related compound: A mixture of the diene and dienophile was heated in a sealed tube at a specified temperature for a set amount of time to yield the Diels-Alder adduct.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general synthetic strategies employed in the synthesis of this compound and its analogues.
Caption: A flowchart illustrating the unified synthetic strategy for lindenane sesquiterpenoid dimers by the Liu group.
Caption: A schematic representation of the experimental workflow for the key [4+2] cycloaddition reaction.
References
- 1. Total Syntheses of Sarcandrolide J and Shizukaol D: Lindenane Sesquiterpenoid [4+2] Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
The Chiral Question: Unraveling the Biological Significance of Sarcandrolide D Enantiomers
A Comparative Guide for Researchers
In the realm of natural product chemistry and drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, can be a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this three-dimensional architecture can dictate everything from therapeutic efficacy to toxicity. This guide explores the potential biological significance of the enantiomers of Sarcandrolide D, a complex natural product. While direct comparative studies on the biological activities of (+)-Sarcandrolide D and (-)-Sarcandrolide D are not yet available in published literature, this document serves as a framework for future investigation, drawing upon established principles of stereochemistry in pharmacology and the known biological activities of related compounds.
The Principle of Enantioselectivity in Biological Systems
Biological systems, composed of chiral building blocks such as L-amino acids and D-sugars, are inherently chiral environments. Consequently, the interaction of a chiral drug with its biological target (e.g., an enzyme or receptor) is often stereoselective. One enantiomer, the "eutomer," may exhibit significantly higher affinity and activity, while the other, the "distomer," may be less active, inactive, or even elicit undesirable or toxic effects.[1]
A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is a potent teratogen. Similarly, the (S)-enantiomer of the anti-inflammatory drug naproxen is 28 times more potent than its (R)-enantiomer. The differential activity of enantiomers underscores the importance of studying them in isolation.
Biological Context: The Sarcandrolide Family
This compound belongs to the lindenane sesquiterpenoid dimer family of natural products. While data on this compound is scarce, a related compound, Shizukaol D, has been shown to repress the growth of human liver cancer cells.[2] This anti-cancer activity provides a compelling starting point for investigating the potential therapeutic applications of this compound and its enantiomers. Terpenoids, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4]
Hypothetical Comparison of this compound Enantiomers
Given the lack of direct experimental data, we present a hypothetical comparison to illustrate the potential differences in the biological activity of (+)-Sarcandrolide D and (-)-Sarcandrolide D. This framework is intended to guide future experimental design.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Enantiomers
| Cell Line | Enantiomer | IC₅₀ (µM) |
| Human Colon Carcinoma (HCT-116) | (+)-Sarcandrolide D | 7.5 |
| (-)-Sarcandrolide D | 85.2 | |
| Human Breast Adenocarcinoma (MCF-7) | (+)-Sarcandrolide D | 12.3 |
| (-)-Sarcandrolide D | > 100 | |
| Human Liver Carcinoma (HepG2) | (+)-Sarcandrolide D | 9.8 |
| (-)-Sarcandrolide D | 92.1 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hypothetical Kinase Inhibitory Activity of this compound Enantiomers
| Kinase Target | Enantiomer | Ki (nM) |
| PI3Kα | (+)-Sarcandrolide D | 50 |
| (-)-Sarcandrolide D | 1200 | |
| Akt1 | (+)-Sarcandrolide D | 150 |
| (-)-Sarcandrolide D | > 5000 | |
| mTOR | (+)-Sarcandrolide D | 80 |
| (-)-Sarcandrolide D | 2500 |
Ki: The inhibition constant, an indication of how potent an inhibitor is.
Proposed Experimental Protocols
To validate the hypothetical data presented above, the following experimental protocols are proposed:
Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of (+)-Sarcandrolide D and (-)-Sarcandrolide D for 48 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the concentration of the enantiomers.
In Vitro Kinase Inhibition Assay
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Kinase Reaction: Prepare a reaction mixture containing the kinase of interest (e.g., PI3Kα, Akt1, mTOR), its substrate, ATP, and varying concentrations of (+)-Sarcandrolide D or (-)-Sarcandrolide D.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the Ki values based on the inhibition of kinase activity at different concentrations of the enantiomers.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be differentially modulated by the enantiomers of this compound and a general workflow for comparing their biological activities.
References
Unraveling the Stereochemistry of Sarcandrolide D: A Comparative Guide to Confirming Absolute Configuration
For researchers engaged in natural product synthesis and drug development, the precise determination of a molecule's absolute configuration is a critical step. This guide provides a comparative analysis of the experimental methodologies employed to confirm the absolute stereochemistry of Sarcandrolide D, a complex lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra. We will explore the initial structure elucidation and compare it with subsequent definitive assignments, offering a clear overview of the available techniques and their supporting data.
Initial Structure Elucidation: A Foundation on Relative Stereochemistry
This compound was first isolated and characterized as part of a study on the chemical constituents of Sarcandra glabra. The initial structural determination relied on a combination of spectroscopic techniques to establish its planar structure and relative stereochemistry.
The molecular formula of this compound was determined to be C37H42O12 based on High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[1] Extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC), was employed to piece together the complex carbon skeleton and the connectivity of the atoms.
The relative configuration of the stereocenters was primarily assigned using a Rotating frame Overhauser Effect SpectroscopY (ROESY) experiment.[1] Key ROESY correlations provided evidence for the spatial proximity of specific protons, allowing for the deduction of their relative orientations. For instance, the observation of a cross-peak between H-9 and H-1 was instrumental in fixing the β-orientation of the hydroxyl group at C-9.[1] Furthermore, the structural elucidation was aided by comparing the NMR data of this compound with that of the known, structurally similar compound, chlorahololide F.[1]
While these methods were sufficient to define the relative arrangement of the stereocenters, they could not definitively establish the molecule's absolute configuration, leaving its true three-dimensional arrangement, and that of its enantiomer, unconfirmed.
Definitive Confirmation of Absolute Configuration: A Multi-pronged Approach
The unambiguous determination of a chiral molecule's absolute configuration necessitates the use of methods that can differentiate between enantiomers. For complex natural products like this compound, a combination of techniques, including total synthesis and chiroptical spectroscopy, often provides the most conclusive evidence. While a specific total synthesis of this compound has not been detailed in the searched literature, the successful synthesis of closely related compounds like Sarcandrolide J and Shizukaol D demonstrates a viable pathway for such confirmation.[2] The stereocontrolled synthesis of these molecules allows for a direct comparison of the synthetic product's properties with those of the natural product, thereby confirming the absolute stereochemistry.
In the absence of a reported total synthesis for this compound, other powerful techniques are commonly employed to establish absolute configuration.
Comparison of Methodologies for Absolute Configuration Determination
| Method | Principle | Data Output | Advantages | Limitations |
| Total Synthesis | Unambiguous construction of a single enantiomer of the target molecule from starting materials of known absolute configuration. | Comparison of spectroscopic (NMR, etc.) and chiroptical (specific rotation) data of the synthetic and natural products. | Provides definitive proof of absolute configuration. | Can be a lengthy and resource-intensive process. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound allows for the direct determination of the three-dimensional arrangement of atoms. | A detailed 3D molecular structure with precise bond lengths, bond angles, and stereochemical assignments. | Provides an unambiguous and highly accurate determination of absolute configuration. | Requires the growth of high-quality single crystals, which can be challenging. |
| Mosher's Ester Analysis | A chemical derivatization method where the chiral alcohol is reacted with both enantiomers of a chiral reagent (e.g., MTPA). The resulting diastereomeric esters exhibit distinct NMR chemical shifts that can be used to deduce the absolute configuration of the alcohol center. | Differences in the 1H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage. | A powerful NMR-based method that does not require crystallization. | Requires the presence of a reactive functional group (e.g., a secondary alcohol) and can be complex to interpret for molecules with multiple stereocenters. |
| Electronic Circular Dichroism (ECD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental spectrum is compared with theoretically calculated spectra for the possible enantiomers. | ECD spectrum (Δε vs. wavelength). | A sensitive technique that can be used for compounds in solution. | Requires computational resources for accurate theoretical calculations and can be sensitive to conformational changes. |
Experimental Protocols
General Protocol for Mosher's Ester Analysis
-
Esterification: The chiral alcohol (this compound) is divided into two portions. One portion is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl in the presence of a base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.
-
Purification: The resulting esters are purified, typically by chromatography, to remove any unreacted starting materials and reagents.
-
NMR Analysis: High-resolution 1H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: The chemical shifts of protons on both sides of the carbinol stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher's method model.
General Protocol for ECD Spectroscopy and Computational Analysis
-
Experimental Spectrum Acquisition: An ECD spectrum of the natural this compound is recorded on a circular dichroism spectrometer in a suitable solvent.
-
Conformational Search: A thorough conformational search for the proposed structure of this compound is performed using computational chemistry software (e.g., molecular mechanics or DFT).
-
Quantum Chemical Calculations: The geometries of the low-energy conformers are optimized, and their ECD spectra are calculated using time-dependent density functional theory (TD-DFT) at an appropriate level of theory and basis set.
-
Spectral Comparison: The calculated ECD spectra of the possible enantiomers are Boltzmann-averaged based on the relative energies of the conformers. The calculated spectrum that matches the experimental spectrum of the natural product determines its absolute configuration.
Visualizing the Workflow
Caption: Workflow for the determination of the absolute configuration of this compound.
Caption: Experimental workflow for Mosher's ester analysis.
References
Unveiling the Structure-Activity Relationship of Sarcandrolide D Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sarcandrolide D analogs, with a primary focus on the more extensively studied Massarilactone D derivatives. The document summarizes key structure-activity relationships (SAR) related to their cytotoxic properties and explores potential anti-inflammatory activities based on analogous fungal polyketides. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.
From Inactive Precursor to Potent Cytotoxins: The Role of Acylation
Massarilactone D, a polyketide produced by endophytic fungi, is largely inactive in its natural form. However, semi-synthetic modifications, particularly acylation at its hydroxyl groups, have been shown to dramatically enhance its cytotoxic potential. This observation underscores the critical role of chemical derivatization in unlocking the therapeutic promise of natural products.
A key study on the semi-synthesis of Massarilactone D derivatives revealed that the introduction of various acyl groups leads to a range of cytotoxic activities against several cancer cell lines. The data presented below summarizes the findings for the parent compound and its most active analogs.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Massarilactone D and its Analogs[1][2]
| Compound | L929 (Murine Fibroblast) | KB-3-1 (Human Cervix Carcinoma) | A549 (Human Lung Carcinoma) | PC-3 (Human Prostate Cancer) | A431 (Human Epidermoid Carcinoma) | SKOV-3 (Human Ovarian Carcinoma) | MCF-7 (Human Breast Cancer) |
| Massarilactone D (1) | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Analog 2 | 10.51 | 8.23 | 9.87 | 12.45 | 11.32 | 15.78 | 7.09 |
| Analog 3 | 8.12 | 6.54 | 7.91 | 9.88 | 8.76 | 11.23 | 3.51 |
| Analog 4 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Analog 5 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Analog 6 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Analog 7 | 25.34 | 18.50 | 32.73 | 28.91 | 22.14 | 29.87 | 21.45 |
| Analog 8 | 61.73 | 45.89 | 55.21 | 58.34 | 51.67 | 60.12 | 49.88 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Key Structure-Activity Relationship Insights:
-
Acylation is Key: The parent Massarilactone D (1) is inactive, while acylated analogs (2, 3, 7, and 8) demonstrate cytotoxic effects.[1][2]
-
The α,β-Unsaturated Lactone Moiety: The presence of an α,β-unsaturated lactone moiety is a common feature in many cytotoxic polyketides and is believed to be a key pharmacophore.[3][4] This functional group can act as a Michael acceptor, reacting with nucleophiles in biological macromolecules.
-
Exo-methylene Group at C-7: The enhanced potency of analog 3 is attributed to the presence of an exo-methylene group at the C-7 position, suggesting this structural feature is critical for strong cytotoxic activity.
-
Nature of the Acyl Group: The type of acyl group introduced significantly influences cytotoxicity. The methacryloyl and cinnamoyl groups in analogs 2 and 3, respectively, confer the highest potency among the tested derivatives.
Potential Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of Massarilactone D analogs are limited, other polyketide lactones isolated from endophytic fungi have demonstrated significant anti-inflammatory effects.[5][6][7] These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation. For instance, certain fungal polyketides have shown potent inhibitory effects on NO production with IC₅₀ values in the low micromolar range.[8] This suggests that Massarilactone D and its analogs may also possess anti-inflammatory properties, warranting further investigation.
Experimental Protocols
Cytotoxicity Assays
The following are detailed protocols for standard colorimetric assays used to determine the cytotoxic activity of compounds like Massarilactone D analogs.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is based on the screening of other fungal polyketides and can be adapted for Massarilactone D analogs.[5][8]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Visualizing the Process and a Proposed Mechanism
Experimental Workflow for Cytotoxicity Screening
References
- 1. Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Participation of the beta-hydroxyketone part for potent cytotoxicity of callystatin A, a spongean polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory polyketides from Santalum album derived endophytic fungus Hypomontagnella sp. TX-09 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Polyketide Derivatives from the Sponge-Derived Fungus Pestalotiopsis sp. SWMU-WZ04-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sarcandrolide D
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Sarcandrolide D is readily available in public databases. The following guidance is based on the known biological activities of structurally related compounds and general best practices for handling potent, potentially cytotoxic research chemicals. A precautionary approach is strongly advised.
This compound is a sesquiterpenoid dimer isolated from Sarcandra glabra. Extracts and isolated compounds from this plant have demonstrated significant anti-tumor and cytotoxic properties.[1] Therefore, this compound should be handled as a potent and potentially hazardous compound.
Personal Protective Equipment (PPE)
Due to the potential cytotoxicity of this compound, a comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Minimum Recommended PPE:
-
Gloves: Double gloving with nitrile gloves is recommended. Gloves should be changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is preferred over a standard lab coat.
-
Respiratory Protection: For procedures that may generate aerosols or fine powders (e.g., weighing, preparing concentrated stock solutions), a fit-tested N95 respirator or higher is recommended. Work should be performed within a certified chemical fume hood or biological safety cabinet.
Quantitative Data on Related Cytotoxic Compounds
To provide context on the potential potency of this compound, the following table summarizes the cytotoxic activity (IC50 values) of other compounds isolated from Sarcandra glabra and other cytotoxic diterpenoids.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Sarcandrolide F | HL-60 | 0.03 | [1] |
| Sarcandrolide H | HL-60 | 1.2 | [1] |
| Sterenoid E | HL-60 | 4.7 | [2] |
| Sterenoid E | SMMC-7721 | 7.6 | [2] |
| Nitrogenated nor-clerodane diterpene | K562 Leukemia | 7.85 ± 1.49 | [3] |
| Nitrogenated nor-clerodane diterpene | Ehrlich Carcinoma | 16.78 ± 1.42 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to ensure laboratory safety and environmental protection.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE when unpacking the compound.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
Handling and Preparation:
-
Engineering Controls: All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Weighing: Weighing of the powdered compound should be done on a disposable weigh boat within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
Spill Management:
-
Small Spills (<5 mg):
-
Alert others in the area.
-
Wear double nitrile gloves, a disposable gown, and eye protection.
-
Gently cover the spill with absorbent material.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for cytotoxic waste disposal.
-
Clean the spill area with a suitable decontaminating solution, followed by water.
-
-
Large Spills (>5 mg):
-
Evacuate the immediate area and restrict access.
-
Alert the appropriate safety personnel.
-
Follow established institutional procedures for hazardous chemical spills.
-
Disposal Plan:
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour down the drain.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant cytotoxic sharps container.[6]
Experimental Protocol: Preparation of a Stock Solution and Serial Dilutions
This protocol outlines the steps for safely preparing a stock solution and subsequent dilutions of this compound.
Materials:
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Don all required PPE (double nitrile gloves, disposable gown, safety glasses, and N95 respirator).
-
Perform all work in a certified chemical fume hood or biological safety cabinet.
-
Lay down a disposable, absorbent bench liner.
-
-
Stock Solution Preparation:
-
Carefully weigh the desired amount of this compound powder in a tared, sterile microcentrifuge tube.
-
Add the calculated volume of solvent to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube securely and vortex until the compound is completely dissolved.
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
-
Serial Dilutions:
-
Prepare a series of labeled microcentrifuge tubes, each containing the appropriate volume of solvent for the desired dilution series.
-
Transfer the required volume from the stock solution to the first dilution tube.
-
Cap and vortex the tube to ensure thorough mixing.
-
Using a new pipette tip for each transfer, repeat the process for the subsequent dilutions.
-
-
Storage:
-
Store the stock solution and dilutions at the recommended temperature (typically -20°C or -80°C) in clearly labeled, sealed containers.
-
-
Cleanup:
-
Dispose of all contaminated materials (pipette tips, tubes, bench liner, PPE) in the designated cytotoxic waste containers.
-
Wipe down the work surface with a decontaminating solution.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
